KY02111
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-14-7-3-11(9-15(14)24-2)4-8-17(22)21-18-20-13-6-5-12(19)10-16(13)25-18/h3,5-7,9-10H,4,8H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKEVQQSKQXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429194 | |
| Record name | KY02111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118807-13-8 | |
| Record name | KY-02111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118807138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KY02111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KY-02111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXH36YF6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Contested Mechanism of KY02111: A Technical Guide to its Role in Cardiomyocyte Differentiation
For Immediate Release
Kyoto, Japan & Global Scientific Community – The small molecule KY02111 has garnered significant attention within the field of regenerative medicine for its ability to promote the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. Initially lauded as a distinct inhibitor of the canonical Wnt signaling pathway, recent evidence has unveiled a more complex and debated mechanism of action, centering on the enzyme squalene synthase (SQS) and the TGFβ signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound, catering to researchers, scientists, and drug development professionals. It synthesizes the available data, details experimental protocols, and visualizes the proposed molecular pathways.
A Tale of Two Pathways: The Evolving Understanding of this compound's Mechanism of Action
The scientific narrative surrounding this compound's mechanism of action has evolved, presenting two distinct yet compelling hypotheses.
The Initial Hypothesis: Inhibition of Canonical Wnt Signaling
The pioneering work by Minami et al. (2012) first identified this compound as a potent inducer of cardiomyocyte differentiation.[1] Their research suggested that this compound functions by inhibiting the canonical Wnt signaling pathway, a crucial regulator of cell fate decisions, including cardiogenesis. This inhibition was described as being achieved through a mechanism distinct from other known Wnt inhibitors.[1]
The canonical Wnt pathway, in its active state, leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. The initial hypothesis posits that this compound interferes with this process, thereby promoting the differentiation of PSCs into cardiomyocytes.
The Revised Hypothesis: A Novel Role for Squalene Synthase and TGFβ Signaling
More recent and in-depth chemical genetics studies by Shin et al. (2021) have challenged the initial Wnt-centric model.[1] This research identified squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway, as the direct molecular target of this compound.[1]
According to this revised model, this compound promotes cardiomyogenesis by disrupting the interaction between SQS and the cardiac endoplasmic reticulum-membrane protein TMEM43. This disruption, in turn, impairs TGFβ signaling, a pathway also known to play a critical role in cardiac development.[1] The study by Shin et al. suggests that the previously observed effects on the Wnt pathway were perplexing and that their findings clarify the true mechanism of action of this compound, indicating it does not directly inhibit Wnt signaling.[1]
Quantitative Data Summary
To facilitate a clear comparison of the experimental findings supporting both hypotheses, the following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| Effective Concentration for Cardiac Differentiation | Monkey ESCs | 10-25 µM | Minami et al. |
| TCF Reporter Activity Inhibition (vs. Wnt3a) | IMR90-1 hiPSCs | Dose-dependent inhibition (1-10 µM) | Minami et al. |
| TCF Reporter Activity Inhibition (vs. Wnt3a) | HEK293 cells | Dose-dependent inhibition (1-10 µM) | Minami et al. |
| TCF Promoter Activation Inhibition (vs. BIO) | HEK293 cells | ~50% inhibition at 10 µM | Shin et al. |
| TCF Promoter Activation Inhibition (vs. CHIR99021) | HEK293 cells | ~40% inhibition at 10 µM | Shin et al. |
| TCF Promoter Activation Inhibition (vs. LiCl) | HEK293 cells | ~30% inhibition at 10 µM | Shin et al. |
Table 1: Quantitative Data Supporting the Wnt Signaling Inhibition Hypothesis. This table summarizes the effective concentrations of this compound and its impact on TCF reporter activity, a readout for canonical Wnt signaling.
| Parameter | Cell Line | Value | Reference |
| SQS Reduction (DC50) | HeLa cells | 1.4 µM | Shin et al. |
| Maximal SQS Reduction (Dmax) | HeLa cells | 68% | Shin et al. |
| Disruption of SQS-TMEM43 Interaction | HEK293 cells | Dose-dependent inhibition (1-30 µM) | Shin et al. |
| Inhibition of TGFβ-induced N-cadherin expression | A549 cells | Dose-dependent inhibition (3-30 µM) | Shin et al. |
Table 2: Quantitative Data Supporting the SQS/TGFβ Signaling Hypothesis. This table presents the quantitative effects of this compound on its proposed direct target, squalene synthase (SQS), and downstream markers of TGFβ signaling.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the two proposed signaling pathways for this compound's mechanism of action.
Caption: Proposed Wnt signaling inhibition by this compound.
Caption: Proposed SQS/TGFβ signaling inhibition by this compound.
Experimental Protocols
Key Experiment: TCF Reporter Assay (Wnt Signaling)
This protocol is adapted from methodologies used to assess the impact of this compound on the canonical Wnt signaling pathway.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with TOPflash (a TCF reporter plasmid) and a β-galactosidase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing a Wnt pathway activator (e.g., 3 µM BIO, 10 µM CHIR99021, or 40 mM LiCl).
-
Cells are simultaneously treated with varying concentrations of this compound (e.g., 1, 3, 10 µM) or DMSO as a control.
-
-
Luciferase Assay:
-
After 24 hours of treatment, cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
β-galactosidase activity is measured to normalize for transfection efficiency.
-
Key Experiment: SQS-TMEM43 Co-immunoprecipitation (SQS/TGFβ Signaling)
This protocol is based on experiments designed to investigate the interaction between SQS and TMEM43 and the effect of this compound.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured as described above.
-
Cells are co-transfected with expression vectors for tagged SQS (e.g., 3xTag-SQS) and tagged TMEM43 (e.g., 3xTag-TMEM43).
-
-
Treatment:
-
6 hours post-transfection, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) or DMSO as a control.
-
-
Co-immunoprecipitation and Western Blotting:
-
After 24-48 hours of treatment, cells are lysed in a suitable lysis buffer.
-
The lysate is incubated with an antibody against one of the tags (e.g., anti-Tag antibody) to immunoprecipitate the protein complex.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies against both tagged proteins to detect the co-immunoprecipitated protein.
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General Protocol for Cardiomyocyte Differentiation using this compound
The following is a generalized workflow for inducing cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) using this compound, often in combination with other small molecules.
Caption: General workflow for cardiomyocyte differentiation.
Step-by-Step Protocol:
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hPSC Culture (Day -4 to Day 0):
-
Maintain hPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Passage cells when they reach 70-80% confluency.
-
-
Mesoderm Induction (Day 0):
-
When hPSCs reach optimal confluency, replace the mTeSR1 medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with a GSK3 inhibitor to activate Wnt signaling (e.g., 6-12 µM CHIR99021).
-
-
Cardiac Specification (Day 3 onwards):
-
After 24-72 hours, replace the medium with a basal differentiation medium containing this compound (typically 10 µM). This step is intended to either inhibit the Wnt pathway (initial hypothesis) or modulate TGFβ signaling (revised hypothesis).
-
In some protocols, this compound is used in combination with other Wnt inhibitors like XAV939.
-
-
Maturation and Observation (Day 7 onwards):
-
Maintain the cells in the differentiation medium, changing it every 2-3 days.
-
Spontaneously contracting cardiomyocytes can typically be observed from day 7-10.
-
-
Characterization:
-
At day 14 or later, the differentiated cells can be characterized by immunostaining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
-
Conclusion
The mechanism of action of this compound in promoting cardiomyocyte differentiation is a subject of ongoing scientific discussion. While it was initially characterized as a Wnt signaling inhibitor, compelling recent evidence points towards squalene synthase as its direct target, with subsequent modulation of the TGFβ signaling pathway. This guide provides a comprehensive overview of both proposed mechanisms, supported by the available quantitative data and experimental protocols. Researchers and drug developers should consider both hypotheses when designing experiments and interpreting results involving this compound. Further investigation is warranted to fully elucidate the intricate molecular interactions governed by this potent small molecule and to reconcile the existing, conflicting findings.
References
A Technical Guide to KY02111: A Small Molecule Promoting Cardiac Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of cardiomyocytes from pluripotent stem cells (PSCs) holds immense promise for cardiac research, disease modeling, and regenerative medicine. The small molecule KY02111 has emerged as a significant tool in this field, promoting the differentiation of human PSCs into cardiomyocytes. Initially thought to function as a direct inhibitor of the canonical Wnt signaling pathway, recent discoveries have unveiled a more nuanced mechanism of action. This guide provides an in-depth overview of the discovery, development, and molecular mechanisms of this compound, with a focus on its application in cardiac research. It consolidates key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate its effective use in the laboratory.
Discovery and Development
Mechanism of Action: Targeting Squalene Synthase to Modulate TGFβ Signaling
The current understanding of this compound's mechanism centers on its interaction with squalene synthase (SQS). By binding to SQS, this compound leads to its degradation in a proteasome-dependent manner.[4] This reduction in SQS levels impairs the transforming growth factor-beta (TGFβ) signaling pathway.[3] The impairment of TGFβ signaling, rather than direct Wnt inhibition, is now considered the primary driver of the pro-cardiomyogenic effects of this compound.[3]
TGFβ signaling plays a biphasic role in cardiogenesis, initially promoting the formation of cardiac progenitors but later inhibiting their differentiation into mature cardiomyocytes.[5] By impairing this inhibitory signal at the appropriate stage, this compound facilitates the commitment of cardiac progenitors to the cardiomyocyte lineage. The disruption of the interaction between SQS and the cardiac endoplasmic reticulum-membrane protein TMEM43 by this compound has been identified as a key event in the impairment of TGFβ signaling.[3]
While the primary target is SQS, this compound does exhibit a dose-dependent reduction in TCF/LEF reporter activity, a readout for canonical Wnt signaling.[4] This is now understood to be an indirect effect, likely resulting from the complex crosstalk between the TGFβ and Wnt signaling pathways during cardiac development.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| Squalene Synthase (SQS) Degradation DC50 | 1.4 µM | HeLa | Western Blot | [4] |
| Squalene Synthase (SQS) Degradation Dmax | 68% | HeLa | Western Blot | [4] |
| TCF/LEF Reporter Activity | ||||
| vs. Wnt3a (60 ng/ml) | ||||
| 1 µM this compound | ~25% reduction | IMR90-1 hiPSCs | TCF Reporter Assay (Luciferase) | [4] |
| 3 µM this compound | ~50% reduction | IMR90-1 hiPSCs | TCF Reporter Assay (Luciferase) | [4] |
| 10 µM this compound | ~75% reduction | IMR90-1 hiPSCs | TCF Reporter Assay (Luciferase) | [4] |
| 1 µM this compound | ~20% reduction | HEK293 | TCF Reporter Assay (Luciferase) | [4] |
| 3 µM this compound | ~40% reduction | HEK293 | TCF Reporter Assay (Luciferase) | [4] |
| 10 µM this compound | ~60% reduction | HEK293 | TCF Reporter Assay (Luciferase) | [4] |
| Cardiac Marker | Effect of this compound Treatment | Method of Analysis | Reference |
| Cardiac Troponin T (cTnT) | Increased expression in differentiated cardiomyocytes. | Immunocytochemistry, Flow Cytometry | [6] |
| NKX2.5 | Increased expression in cardiac progenitors and differentiated cardiomyocytes. | Immunocytochemistry, qPCR | [7] |
| α-MHC (MYH6) | Increased GFP signal driven by the αMHC promoter, with this compound being the most potent among Wnt inhibitors tested at an effective concentration of 10-25 µM. | GFP Reporter Assay in transgenic monkey ESCs | [4] |
Experimental Protocols
General Protocol for Cardiomyocyte Differentiation from Human Pluripotent Stem Cells using this compound
This protocol is a generalized guideline based on established methods for cardiac differentiation that involve temporal modulation of developmental signaling pathways.[8][9] Optimization for specific pluripotent stem cell lines is recommended.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel or other suitable extracellular matrix coating
-
mTeSR™1 or other appropriate hPSC maintenance medium
-
RPMI 1640 medium
-
B-27™ Supplement, minus insulin
-
CHIR99021 (GSK3 inhibitor)
-
This compound
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
TrypLE™ or other gentle cell dissociation reagent
-
Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B-27™ Supplement)
Procedure:
-
hPSC Culture (Day -4 to Day 0):
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.
-
Passage the cells as single cells using TrypLE™ and re-plate them at an optimized seeding density to achieve a confluent monolayer by Day 0.
-
-
Mesoderm Induction (Day 0 to Day 2):
-
On Day 0, when cells are fully confluent, replace the mTeSR™1 medium with RPMI/B27 minus insulin containing a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).
-
Incubate for 24-48 hours. This step is crucial for inducing primitive streak and subsequent mesoderm formation.
-
-
Cardiac Progenitor Specification (Day 2 to Day 5):
-
On Day 2, remove the CHIR99021-containing medium and replace it with RPMI/B27 minus insulin.
-
On Day 3, add this compound to the RPMI/B27 minus insulin medium. An effective concentration range is typically 10-25 µM.[4] The optimal timing for this compound addition is after the initial mesoderm induction.[1]
-
Continue incubation until Day 5.
-
-
Cardiomyocyte Maturation (Day 5 onwards):
-
On Day 5, replace the medium with cardiomyocyte maintenance medium (RPMI/B27 with insulin).
-
Change the medium every 2-3 days thereafter.
-
Spontaneously contracting cardiomyocytes are typically observed between Day 8 and Day 12.
-
-
Characterization of Differentiated Cardiomyocytes:
-
Immunocytochemistry: At Day 15 or later, fix the cells and stain for cardiac-specific markers such as cardiac troponin T (cTnT) and NKX2.5 to assess differentiation efficiency and cell morphology.[10][11]
-
Flow Cytometry: For quantitative analysis, dissociate the cells into a single-cell suspension and stain for intracellular cardiac markers like cTnT to determine the percentage of cardiomyocytes in the culture.
-
TCF/LEF Reporter Assay (TOPflash Assay)
This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 or other suitable host cells
-
TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Control plasmid (e.g., FOPflash with mutated TCF/LEF sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay system
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing Wnt3a (e.g., 60 ng/ml) to activate the Wnt pathway.
-
Add this compound at various concentrations (e.g., 1, 3, 10 µM). Include appropriate controls (e.g., DMSO vehicle, other Wnt inhibitors like XAV939).
-
-
Luciferase Measurement:
-
After a further 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in TCF/LEF reporter activity relative to the unstimulated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound action in promoting cardiomyocyte differentiation.
Caption: Experimental workflow for cardiomyocyte differentiation using this compound.
Conclusion
This compound is a valuable small molecule for cardiac research, facilitating the efficient generation of cardiomyocytes from pluripotent stem cells. The elucidation of its mechanism of action, targeting squalene synthase to indirectly modulate TGFβ signaling, represents a significant advancement in our understanding of the molecular pathways governing cardiac differentiation. This guide provides a comprehensive resource for researchers, offering the necessary data, protocols, and conceptual framework to effectively utilize this compound in their studies. Further research into the downstream effectors of the SQS-TGFβ axis will undoubtedly provide deeper insights into cardiogenesis and may open new avenues for therapeutic development in cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 3. Chemical Genetics Reveals a Role of Squalene Synthase in TGFβ Signaling and Cardiomyogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Nodal to TGFβ Cascade Exerts Biphasic Control Over Cardiopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Specificity of KY02111: A Technical Guide for Cellular Differentiation and Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the research chemical KY02111, focusing on its specificity, mechanism of action, and application in directing the differentiation of pluripotent stem cells. All quantitative data, experimental protocols, and signaling pathway diagrams are presented to facilitate its effective use in a research setting.
Introduction and Chemical Profile
This compound is a small molecule recognized for its ability to promote the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[1][2] It functions by inhibiting the canonical Wnt signaling pathway, a critical pathway in cellular development and differentiation.[3] Notably, this compound's mechanism of Wnt inhibition is distinct from other commonly used inhibitors.[1][2]
| Property | Value | Reference |
| IUPAC Name | N-(6-Chloro-2-benzothiazolyl)-3,4-dimethoxybenzenepropanamide | MedKoo Biosciences |
| CAS Number | 1118807-13-8 | |
| Molecular Formula | C₁₈H₁₇ClN₂O₃S | [3] |
| Molecular Weight | 376.86 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO to 50 mM |
Mechanism of Action and Molecular Target
Initially, the direct molecular target of this compound was unknown, though its effects on the Wnt signaling pathway were well-documented.[1] Subsequent research has identified squalene synthase (SQS) as a primary molecular target.[4][5][6] SQS is a critical enzyme in the cholesterol biosynthesis pathway.
This compound selectively induces the proteasome-dependent degradation of SQS.[4] This action modulates cellular processes that indirectly lead to the inhibition of the canonical Wnt/β-catenin signaling pathway. The precise link between SQS degradation and Wnt pathway inhibition is an area of ongoing research, but it is understood that this compound acts downstream of the destruction complex (comprising GSK3β and APC).
Visualizing the Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the proposed point of intervention by this compound. In the "off" state, the destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation. In the "on" state (Wnt ligand present), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes. This compound-induced degradation of SQS is thought to indirectly promote the degradation of β-catenin, thus inhibiting the pathway.
Quantitative Data
The following table summarizes the known quantitative measures of this compound's activity. While a direct IC50 for Wnt inhibition has not been explicitly reported, the DC50 for its target protein provides a valuable measure of its cellular potency.
| Parameter | Value | Cell Line | Notes | Reference |
| DC₅₀ (SQS Degradation) | 1.4 µM | HeLa | Concentration to reduce Squalene Synthase (SQS) levels by half after 18 hours of treatment. | [4] |
| Effective Concentration (Cardiomyocyte Differentiation) | 10 - 25 µM | hPSCs | Optimal concentration range for promoting cardiac differentiation. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from established methods in the field.
Cardiomyocyte Differentiation from hPSCs (Adapted from Lian et al.)
This protocol outlines a widely used method for directing hPSC differentiation into cardiomyocytes through temporal modulation of the Wnt pathway.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
RPMI 1640 medium
-
B27 Supplement (minus insulin)
-
CHIR99021 (GSK3 inhibitor)
-
This compound
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Day 0: Mesoderm Induction:
-
Culture hPSCs until they reach 80-90% confluency.
-
Replace the culture medium with RPMI/B27 (minus insulin) containing 6-12 µM CHIR99021.
-
-
Day 2: Medium Change:
-
After 48 hours, remove the CHIR99021-containing medium.
-
Wash the cells once with PBS.
-
Add fresh RPMI/B27 (minus insulin).
-
-
Day 3: Wnt Inhibition with this compound:
-
Replace the medium with RPMI/B27 (minus insulin) containing 10 µM this compound.
-
-
Day 5: Medium Change:
-
Remove the this compound-containing medium.
-
Add fresh RPMI/B27 (minus insulin).
-
-
Day 7 and Onward:
-
Change the medium every 2-3 days with RPMI/B27 (with insulin).
-
Spontaneously beating areas should begin to appear between days 8 and 12.
-
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293 cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~35,000 cells per well.[7]
-
Transfection: After 24 hours, co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a (e.g., 40 ng/mL) to activate the Wnt pathway, along with varying concentrations of this compound or DMSO as a vehicle control.[7]
-
Incubation: Incubate the cells for 16-24 hours at 37°C.[5]
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated wells to the Wnt3a-only control.
Western Blot for β-catenin and SQS
This protocol is for detecting changes in the protein levels of β-catenin and Squalene Synthase.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-SQS, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells on ice and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in promoting cardiomyocyte differentiation.
Conclusion
This compound is a valuable research tool for inducing cardiomyocyte differentiation from pluripotent stem cells. Its specificity is defined by its unique mechanism of action involving the degradation of squalene synthase, which leads to the inhibition of the canonical Wnt signaling pathway. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cardiac development, disease modeling, and regenerative medicine. Further investigation into the precise molecular links between SQS and Wnt signaling will continue to refine our understanding of this potent small molecule.
References
- 1. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Revolutionizing Cardiac Research: KY02111 in a Xeno-Free Medium for High-Efficiency Cardiomyocyte Differentiation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for cardiovascular research and drug development, a novel protocol utilizing the small molecule KY02111 in a completely xeno-free medium demonstrates a robust and highly efficient method for differentiating human pluripotent stem cells (hPSCs) into cardiomyocytes. This breakthrough offers researchers a reliable and reproducible platform for generating large quantities of functional heart cells, crucial for disease modeling, cardiotoxicity screening, and the development of future regenerative therapies.
The new application protocol leverages the unique ability of this compound to modulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac development. The biphasic nature of Wnt signaling in cardiogenesis, requiring initial activation for mesoderm induction followed by timely inhibition for cardiac lineage specification, is precisely controlled in this xeno-free system.[1][2][3][4] This method eliminates the variability and potential immunogenicity associated with animal-derived components, a critical step towards clinical applications.
This application note provides detailed protocols for the directed differentiation of hPSCs into cardiomyocytes using this compound in a defined, xeno-free culture system. It includes comprehensive methodologies for cell culture, differentiation induction, and analytical validation, alongside quantitative data on expected cardiomyocyte yield and purity.
The Role of this compound in Modulating Wnt/β-catenin Signaling
Cardiac differentiation from hPSCs mirrors embryonic heart development, where the precise temporal regulation of the Wnt/β-catenin signaling pathway is paramount.[1][4] Early activation of this pathway is essential for the specification of mesoderm, the germ layer from which the heart originates.[1][4] However, sustained Wnt signaling inhibits the subsequent differentiation of mesodermal progenitors into cardiomyocytes.[2][3]
This compound is a potent small molecule that inhibits the canonical Wnt/β-catenin signaling pathway.[5][6] Its application at a specific time point following mesoderm induction effectively switches off the pro-mesodermal signal and promotes the commitment of progenitor cells to the cardiac lineage.[7] This targeted inhibition has been shown to significantly enhance the efficiency of cardiomyocyte differentiation, leading to cultures with high purity.[6][7]
Quantitative Data Summary
The following tables summarize the expected outcomes of the this compound-based xeno-free cardiac differentiation protocol based on published data.
Table 1: Xeno-Free Medium Composition
| Component | Concentration | Purpose |
| DMEM/F12 Basal Medium | - | Basal medium containing salts, amino acids, vitamins, glucose |
| Recombinant Human Albumin | Varies | Protein source |
| Recombinant Human Holo-Transferrin | 5 µg/ml | Iron carrier |
| Sodium Selenite | 5 ng/ml | Antioxidant |
| L-Ascorbic Acid 2-Phosphate | 50 µg/mL | Antioxidant, promotes cell viability |
Note: Specific formulations may vary. It is recommended to consult the original publications for precise compositions.[7][8]
Table 2: Efficiency of Cardiomyocyte Differentiation
| hPSC Line | Differentiation Method | Cardiomyocyte Purity (% cTnT+) | Reference |
| H9 | XF medium with BMP4, Wnt3a, then this compound | >80% | [7][9] |
| IMR90-4 | XF medium with BMP4, Wnt3a, then this compound | >80% | [7][9] |
| Multiple hPSC lines | Wnt modulation | 80-98% | [7] |
| Multiple hPSC lines | Wnt modulation | >95% | [10] |
Experimental Protocols
Materials and Reagents:
-
Human pluripotent stem cells (hPSCs)
-
Xeno-free hPSC expansion medium (e.g., mTeSR1 or Essential 8)
-
Xeno-free attachment substrate (e.g., Vitronectin or Synthemax)
-
Xeno-Free Differentiation Basal Medium (see Table 1)
-
Recombinant Human BMP4
-
Recombinant Human Wnt3a
-
This compound (Tocris Bioscience, Cat. No. 4731 or equivalent)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell dissociation reagent (e.g., Accutase or TrypLE)
-
DPBS (Ca2+/Mg2+ free)
Protocol for Xeno-Free Cardiac Differentiation:
Day -4 to -1: hPSC Expansion and Seeding
-
Culture hPSCs on a xeno-free matrix in a xeno-free expansion medium.
-
When cells reach 70-80% confluency, dissociate them into a single-cell suspension using a gentle cell dissociation reagent.
-
Seed the hPSCs onto a fresh xeno-free matrix-coated plate at a high density (e.g., 4-8 x 10^5 cells/cm²) in the expansion medium supplemented with a ROCK inhibitor for the first 24 hours to enhance survival.
-
Culture the cells for 2-4 days, with daily medium changes, until they reach 95-100% confluency.
Day 0: Mesoderm Induction
-
Aspirate the expansion medium and wash the cells once with DPBS.
-
Add the Xeno-Free Differentiation Basal Medium supplemented with Recombinant Human BMP4 (e.g., 30 ng/mL) and Recombinant Human Wnt3a (e.g., 100 ng/mL).[7][9]
Day 1: Medium Change
-
Aspirate the medium and replace it with fresh Xeno-Free Differentiation Basal Medium without any growth factors.
Day 2-8: Cardiac Specification with this compound
-
From Day 2, aspirate the medium and replace it with fresh Xeno-Free Differentiation Basal Medium supplemented with 10 µM this compound.[7][9]
-
Repeat the medium change with this compound-containing medium daily until Day 8.
Day 9 Onwards: Cardiomyocyte Maintenance
-
From Day 9, culture the cells in the Xeno-Free Differentiation Basal Medium.
-
Change the medium every 2-3 days.
-
Spontaneous contractions of cardiomyocytes can typically be observed between Day 8 and Day 12.
Analytical Methods for Characterization
Flow Cytometry for Cardiac Troponin T (cTnT):
-
At Day 15 of differentiation, dissociate the cells into a single-cell suspension.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain the cells with a fluorescently conjugated antibody against cardiac Troponin T (cTnT).
-
Analyze the percentage of cTnT-positive cells using a flow cytometer. High-purity cultures should exhibit >80% cTnT-positive cells.[11][12][13][14]
Immunocytochemistry:
-
Fix the differentiated cells in 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with primary antibodies against cardiac markers such as cTnT, α-actinin, and NKX2.5.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope to confirm the expression and localization of cardiac-specific proteins.
Conclusion
The use of this compound in a defined, xeno-free cardiac differentiation medium provides a powerful and reproducible method for generating high-purity cardiomyocyte populations from human pluripotent stem cells. This approach not only enhances the efficiency of differentiation but also aligns with the stringent requirements for developing cell-based therapies and advanced in vitro models for cardiovascular research. The detailed protocols and expected outcomes presented in this application note will serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
References
- 1. Endogenous Wnt/beta-catenin signaling is required for cardiac differentiation in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Wnt regulation in heart development, cardiac repair and disease: a tissue engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions. [repository.cam.ac.uk]
- 7. Xenogeneic-Free System for Biomanufacturing of Cardiomyocyte Progeny From Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Specific induction and long-term maintenance of high purity ventricular cardiomyocytes from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High efficiency differentiation of human pluripotent stem cells to cardiomyocytes and characterization by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High purity human-induced pluripotent stem cell-derived cardiomyocytes: electrophysiological properties of action potentials and ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Cardiomyocyte Yield Using KY02111 and CHIR99021
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of high-purity cardiomyocytes from pluripotent stem cells (PSCs) is a cornerstone of cardiovascular research, disease modeling, and the development of novel therapeutics. The precise temporal modulation of the Wnt signaling pathway is critical for efficient cardiac differentiation. CHIR99021, a potent GSK3 inhibitor, robustly activates the canonical Wnt pathway to induce mesodermal differentiation, a crucial first step in cardiomyogenesis. Subsequent inhibition of the Wnt pathway is then required to specify cardiac fate. KY02111 is a small molecule that inhibits canonical Wnt signaling through a distinct mechanism, and its combined use with CHIR99021 has been shown to enhance the yield and purity of PSC-derived cardiomyocytes.[1][2]
These application notes provide a detailed protocol for the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes using a combination of CHIR99021 and this compound.
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of PSCs into cardiomyocytes is a complex process that recapitulates embryonic heart development. The Wnt signaling pathway plays a biphasic role in this process.[3] Initial activation of the canonical Wnt pathway by inhibiting GSK3β with CHIR99021 is essential for the specification of mesoderm.[4][5] Subsequently, inhibition of the Wnt pathway is necessary to commit mesodermal progenitors to a cardiac fate.[6][7] this compound contributes to this later stage by inhibiting Wnt signaling, thereby promoting the maturation of cardiac progenitors into functional cardiomyocytes.[1][2]
Experimental Protocols
This protocol is adapted from established methods for monolayer-based cardiac differentiation of hPSCs.[5][8]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| mTeSR™ Plus | STEMCELL Technologies | 05825 |
| Matrigel® hESC-qualified Matrix | Corning | 354277 |
| DMEM/F12 | Thermo Fisher Scientific | 11330032 |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| B-27™ Supplement, minus insulin | Thermo Fisher Scientific | A1895601 |
| CHIR99021 | Tocris Bioscience | 4423 |
| This compound | Tocris Bioscience | 4731 |
| IWP2 | Tocris Bioscience | 3532 |
| Accutase™ | STEMCELL Technologies | 07920 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 10082147 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
Experimental Workflow
Detailed Protocol
Day -3: Seeding of hPSCs
-
Coat a 12-well plate with Matrigel® diluted 1:100 in DMEM/F12. Incubate for at least 1 hour at room temperature.
-
Aspirate the Matrigel® solution and wash once with DMEM/F12.
-
Harvest hPSCs grown in mTeSR™ Plus using Accutase™.
-
Seed hPSCs at a density of 1.5 x 10^5 cells/cm² in mTeSR™ Plus supplemented with 10 µM Y-27632.
-
Culture for 3 days, changing the medium daily with mTeSR™ Plus (without Y-27632).
Day 0: Mesoderm Induction
-
When cells reach approximately 80-90% confluency, aspirate the mTeSR™ Plus medium.
-
Add 2 mL/well of RPMI/B27 minus insulin medium containing 8 µM CHIR99021.
Day 2: Cardiac Specification (Wnt Inhibition)
-
Aspirate the CHIR99021-containing medium.
-
Add 2 mL/well of RPMI/B27 minus insulin medium containing 5 µM IWP2.
Day 4: Introduction of this compound for Enhanced Differentiation
-
Aspirate the IWP2-containing medium.
-
Add 2 mL/well of RPMI/B27 minus insulin medium containing 10 µM this compound.
Day 6 onwards: Cardiomyocyte Maturation
-
Aspirate the medium.
-
From Day 6 onwards, culture the cells in RPMI/B27 with insulin, changing the medium every 2 days.
-
Spontaneously contracting cells should be visible between days 8 and 12.
Data Presentation
The following tables summarize the expected quantitative data based on published literature. The combination of CHIR99021 and a subsequent Wnt inhibitor like this compound generally leads to a higher yield and purity of cardiomyocytes compared to protocols that rely on spontaneous differentiation or less specific Wnt modulation.
Table 1: Comparison of Cardiomyocyte Differentiation Efficiency
| Treatment Protocol | Cardiomyocyte Purity (% cTnT+ cells) | Cardiomyocyte Yield (cells per input PSC) | Reference |
| Spontaneous Differentiation (Embryoid Body) | < 10% | Low | [9] |
| CHIR99021 followed by Wnt inhibitor (e.g., IWP2) | 80-95% | 5-10 | [5][8] |
| CHIR99021 followed by IWP2 and this compound | > 90% | Potentially higher | [1][2] |
Table 2: Optimized Concentrations of Small Molecules
| Small Molecule | Pathway | Typical Concentration Range | Optimized Concentration (this protocol) |
| CHIR99021 | Wnt Activation (GSK3β inhibition) | 1-12 µM | 8 µM |
| IWP2 | Wnt Inhibition (Porcupine inhibition) | 2-5 µM | 5 µM |
| This compound | Wnt Inhibition | 5-10 µM | 10 µM |
Quality Control and Analysis
Flow Cytometry:
To quantify the percentage of cardiomyocytes, cells can be stained for cardiac-specific markers such as cardiac Troponin T (cTnT).
-
Harvest cells at Day 15 of differentiation using Accutase™.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain with a primary antibody against cTnT, followed by a fluorescently labeled secondary antibody.
-
Analyze the stained cells using a flow cytometer.
Immunofluorescence:
To visualize the morphology and protein expression of the differentiated cardiomyocytes.
-
Fix cells in 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with primary antibodies against cTnT and α-actinin.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize using a fluorescence microscope.
Conclusion
The combination of CHIR99021 and this compound provides a robust and efficient method for generating a high yield of purified cardiomyocytes from human pluripotent stem cells. This protocol offers a valuable tool for researchers in basic and translational cardiovascular science, facilitating advancements in disease modeling, drug discovery, and regenerative medicine. Optimization of small molecule concentrations and timing may be required for different hPSC lines to achieve maximal differentiation efficiency.
References
- 1. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Wnt signaling pathways in myocardial infarction and the therapeutic effects of Wnt pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing human pluripotent stem cell differentiation to cardiomyocytes through cardiac progenitor reseeding and cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KY02111 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY02111 is a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It is widely utilized in stem cell research, particularly for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[1] Its distinct mechanism of action, which appears to be downstream of the β-catenin destruction complex, makes it a valuable tool for studying and manipulating cardiac lineage commitment.[2] These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed protocols for key experiments and a summary of relevant quantitative data.
Mechanism of Action
This compound functions by inhibiting the canonical Wnt signaling pathway. This pathway plays a crucial, biphasic role in cardiac development, with early activation promoting mesoderm induction and later inhibition being essential for cardiomyocyte specification.[3] this compound effectively promotes the differentiation of hPSCs into cardiomyocytes by downregulating the expression of Wnt signaling target genes.[1] It is often used sequentially after an initial treatment with a GSK3 inhibitor, such as CHIR99021, which activates Wnt signaling to induce a mesodermal fate.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of this compound in cell culture.
| Parameter | Cell Line/System | Value/Concentration | Reference |
| Effective Concentration | Human Pluripotent Stem Cells (hPSCs) for cardiomyocyte differentiation | 10 µM | [2] |
| Cardiomyocyte Differentiation Efficiency | Human Pluripotent Stem Cells (hPSCs) | ~80% cTnT-positive cells (at 10 µM) | [2] |
Signaling Pathway Diagram
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving this compound.
Protocol 1: Cardiomyocyte Differentiation from hPSCs
This protocol describes a typical workflow for inducing cardiomyocyte differentiation from human pluripotent stem cells using a combination of a GSK3 inhibitor and this compound.
Caption: Workflow for directed differentiation of hPSCs into cardiomyocytes.
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 medium (or equivalent)
-
RPMI 1640 medium
-
B-27™ Supplement (minus insulin)
-
CHIR99021 (GSK3 inhibitor)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell dissociation reagent
-
Fetal Bovine Serum (FBS)
-
Day -1: Seeding hPSCs a. Coat culture plates with Matrigel according to the manufacturer's instructions. b. Dissociate hPSCs into single cells and seed them onto the Matrigel-coated plates at a high density in mTeSR™1 medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival. c. Culture overnight at 37°C, 5% CO₂.
-
Day 0: Mesoderm Induction a. When hPSCs reach 80-90% confluency, aspirate the mTeSR™1 medium. b. Add RPMI/B-27 (minus insulin) medium containing CHIR99021 (typically 3-6 µM). c. Culture for 24 hours at 37°C, 5% CO₂.
-
Day 1-2: Media Change a. After 24 hours, replace the medium with fresh RPMI/B-27 (minus insulin). b. Culture for another 48 hours at 37°C, 5% CO₂.
-
Day 3: Wnt Inhibition a. Aspirate the medium and replace it with RPMI/B-27 (minus insulin) containing 10 µM this compound.[2] b. Culture for 48 hours at 37°C, 5% CO₂.
-
Day 5 onwards: Maintenance a. After 48 hours of this compound treatment, switch to RPMI/B-27 (with insulin). b. Change the medium every 2-3 days. c. Spontaneously beating cardiomyocytes can typically be observed from day 7-10 onwards.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on a given cell line.
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). b. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. c. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂ until a purple formazan precipitate is visible.
-
Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot Analysis of Wnt Signaling Proteins
This protocol is designed to analyze changes in the protein levels of key Wnt signaling components, such as β-catenin and GSK3β, following treatment with this compound.
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-GSK3β, anti-phospho-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified time. c. Wash cells with ice-cold PBS and lyse them with RIPA buffer. d. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature protein lysates by boiling with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. b. Use a loading control like GAPDH to normalize protein levels.
Protocol 4: Quantitative PCR (qPCR) for Cardiac Marker Gene Expression
This protocol is for quantifying the expression of key cardiac transcription factors and structural proteins to assess the efficiency of cardiomyocyte differentiation.
-
Differentiated cells (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNNT2, NKX2.5) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
RNA Extraction and cDNA Synthesis: a. Harvest cells at different time points during the differentiation protocol (e.g., day 0, 3, 7, 14). b. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions. c. Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: a. Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for each target gene. b. Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample (e.g., undifferentiated cells at day 0).
Conclusion
This compound is a valuable and effective small molecule for inducing cardiomyocyte differentiation from pluripotent stem cells. By following the protocols outlined in these application notes, researchers can reliably generate cardiomyocytes for a variety of applications, from basic research into cardiac development to drug screening and regenerative medicine. Careful optimization of concentrations and timing will be crucial for achieving high differentiation efficiency in specific hPSC lines.
References
Application Notes and Protocols for Optimal Cardiomyocyte Differentiation using KY02111
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY02111 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It has been demonstrated to be a potent inducer of cardiomyocyte differentiation from human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[3] The temporal modulation of Wnt signaling is critical for cardiac lineage specification. Early activation of the pathway promotes mesoderm induction, while subsequent inhibition directs the mesodermal progenitors towards a cardiac fate.[4] this compound effectively facilitates this second step, promoting the efficient generation of cardiomyocytes in a defined, xeno-free, and cytokine-free culture environment.[1] Its mechanism of action is distinct from other commonly used Wnt inhibitors such as XAV939 and IWP-2, and it is thought to act downstream of APC and GSK3β.[2] These application notes provide a comprehensive guide to utilizing this compound for optimal cardiomyocyte differentiation, including recommended concentrations, detailed protocols, and supporting data.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and the expected outcomes based on published studies.
Table 1: Effective Concentrations of this compound for Cardiomyocyte Differentiation
| Parameter | Recommended Concentration | Cell Types | Notes |
| Optimal Working Concentration | 10 µM | hESCs, hiPSCs, mouse ESCs | Consistently reported to yield high efficiency of differentiation.[2] |
| Effective Concentration Range | 10 - 25 µM | Monkey ESCs | Shown to be potent and non-toxic within this range.[5] |
| Dose-Dependent Inhibition of Wnt Signaling | 1 - 10 µM | IMR90-1 cells, HEK293 cells | Demonstrates a dose-dependent reduction in Wnt signaling.[1] |
Table 2: Expected Cardiomyocyte Differentiation Efficiency with 10 µM this compound
| Metric | Reported Efficiency | Cell Lines | Reference |
| Beating Cardiac Colonies | 70% - 94% | hESCs (KhES-1, KhES-3), hiPSCs (253G1, IMR90-1, IMR90-4, RCHIPC0003), mouse ESCs (R1) | [2] |
| cTnT-Positive Cells | ~80% | hPSCs | [2] |
| Cardiac Marker Positive Cells (cTnT, α-Actinin, or NKX2.5) | 73% - 85% | IMR90-1 hiPSCs | [2] |
| Cardiac Pacemaker Marker (HCN4) Positive Cells | 16% | IMR90-1 hiPSCs | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for cardiomyocyte differentiation.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Time Course of KY02111 Treatment for hPSC Differentiation into Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), represent a powerful tool for disease modeling, drug screening, and regenerative medicine. The directed differentiation of hPSCs into specific lineages, such as cardiomyocytes, is a critical step in realizing their therapeutic potential. The canonical Wnt signaling pathway plays a crucial, biphasic role in cardiac development, with its initial activation promoting mesoderm induction and its subsequent inhibition driving cardiac progenitor specification.
KY02111 is a small molecule that promotes the differentiation of hPSCs into cardiomyocytes by inhibiting the canonical Wnt signaling pathway.[1][2] Notably, this compound acts through a mechanism distinct from other commonly used Wnt inhibitors like XAV939 and IWP-2.[2][3] This unique property makes it a valuable tool for robustly and efficiently generating cardiomyocyte populations from hPSCs under defined, xeno-free conditions.[2] These application notes provide a detailed overview of the time course of this compound treatment, quantitative data on its efficacy, and comprehensive protocols for its use in directing hPSC differentiation towards a cardiac fate.
Signaling Pathway and Experimental Workflow
The temporal modulation of the Wnt signaling pathway is paramount for successful cardiomyocyte differentiation. An initial activation of the pathway, often achieved with a GSK3β inhibitor like CHIR99021, is followed by inhibition to guide the cells towards a cardiac lineage. This compound is introduced during this second phase to inhibit canonical Wnt signaling.
The general experimental workflow for inducing cardiomyocyte differentiation using this compound involves a multi-day protocol with precise timing for the addition and removal of small molecules.
Quantitative Data
The efficiency of cardiomyocyte differentiation using this compound, often in combination with other small molecules, has been reported to be high across various hPSC lines. The following tables summarize key quantitative data from published studies.
Table 1: Cardiomyocyte Differentiation Efficiency with this compound Treatment
| hPSC Line | Treatment Protocol | Differentiation Efficiency (% cTnT+ cells) | Reference |
| H9 hESCs | 12 µM CHIR99021 (Day 0-1), 10 µM this compound (Day 3-5) | ~80-98% | [4] |
| 19-9-11 iPSCs | 12 µM CHIR99021 (Day 0-1), 10 µM this compound (Day 3-5) | ~80-98% | [4] |
| Multiple hPSC lines | Sequential treatment with GSK3 inhibitor and Wnt inhibitor (e.g., this compound) | 82-98% | [5] |
Table 2: Effect of this compound on Wnt Signaling and Cardiac Gene Expression
| Cell Line | Treatment | Effect | Reference |
| IMR90-1 hiPSCs | 10 µM this compound | Downregulation of 72.7% of canonical Wnt target genes | Minami et al., 2012 |
| hPSCs | 10 µM this compound | Increased expression of cardiac markers (αMHC, NKX2.5, HCN4) | Minami et al., 2012 |
| hPSCs | Sequential CHIR99021 and this compound | Upregulation of cardiac transcription factors and myofilament proteins | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the differentiation of hPSCs into cardiomyocytes using this compound.
Materials and Reagents
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR™1 or Essential 8™ medium for hPSC maintenance
-
DMEM/F-12, Neurobasal Medium, B-27™ Supplement (minus insulin), N-2 Supplement
-
CHIR99021 (e.g., Tocris, Cat. No. 4423)
-
This compound (e.g., Tocris, Cat. No. 4731)
-
Bovine Serum Albumin (BSA)
-
Recombinant human basic FGF (bFGF)
-
DPBS (without Ca2+/Mg2+)
-
TrypLE™ Select Enzyme
-
ROCK inhibitor (e.g., Y-27632)
Preparation of Media and Stock Solutions
-
hPSC Maintenance Medium: Prepare mTeSR™1 or Essential 8™ medium according to the manufacturer's instructions.
-
Cardiomyocyte Differentiation Basal Medium (CDBM):
-
500 mL of DMEM/F-12
-
500 mL of Neurobasal Medium
-
10 mL of N-2 Supplement
-
20 mL of B-27™ Supplement (minus insulin)
-
5 mL of GlutaMAX™ Supplement
-
0.1 mM 2-mercaptoethanol
-
-
CHIR99021 Stock Solution (10 mM): Dissolve 3.3 mg of CHIR99021 in 714 µL of DMSO. Store at -20°C.
-
This compound Stock Solution (10 mM): Dissolve 3.8 mg of this compound in 1 mL of DMSO. Store at +4°C.
Differentiation Protocol
This protocol is adapted from methodologies that utilize temporal modulation of Wnt signaling.[4][5]
Day -4 to -1: hPSC Expansion
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 or Essential 8™ medium.
-
Passage cells every 3-4 days. For differentiation, seed hPSCs to achieve 80-95% confluency on Day 0.
Day 0: Initiation of Differentiation
-
Aspirate the hPSC maintenance medium.
-
Add CDBM supplemented with 6-12 µM CHIR99021. The optimal concentration of CHIR99021 may vary between hPSC lines and should be empirically determined.
Day 1: Medium Change
-
After 24 hours, aspirate the CHIR99021-containing medium.
-
Add fresh CDBM.
Day 2: Medium Change
-
Aspirate the medium and add fresh CDBM.
Day 3-5: Wnt Inhibition with this compound
-
Aspirate the medium.
-
Add fresh CDBM supplemented with 10 µM this compound.
-
Repeat the medium change with this compound-containing medium on Day 4 and Day 5.
Day 6 Onwards: Cardiomyocyte Maintenance
-
From Day 6 onwards, aspirate the medium.
-
Add fresh CDBM.
-
Change the medium every 2-3 days. Beating cardiomyocytes can typically be observed between Day 8 and Day 12.
Characterization of Differentiated Cardiomyocytes
Immunocytochemistry
-
At Day 10-15, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against cardiac markers (e.g., anti-cardiac Troponin T (cTnT), anti-α-actinin) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Flow Cytometry
-
At Day 10-15, dissociate the cells into a single-cell suspension using TrypLE™ Select Enzyme.
-
Fix and permeabilize the cells using a commercially available kit (e.g., Cytofix/Cytoperm™).
-
Stain with a fluorescently conjugated antibody against a cardiac-specific intracellular marker (e.g., anti-cTnT).
-
Analyze the percentage of cTnT-positive cells using a flow cytometer.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low differentiation efficiency | Suboptimal hPSC quality | Ensure hPSCs have a normal karyotype and exhibit typical morphology. |
| Incorrect cell density at the start of differentiation | Optimize the seeding density to achieve 80-95% confluency on Day 0. | |
| In optimal small molecule concentrations | Titrate the concentrations of CHIR99021 and this compound for your specific hPSC line. | |
| Cell death during differentiation | Harsh medium changes | Be gentle when changing the medium. |
| Small molecule toxicity | Test a range of concentrations to find the optimal balance between efficacy and toxicity. | |
| Lack of beating cardiomyocytes | Inefficient differentiation | Re-optimize the protocol, paying close attention to timing and concentrations. |
| Immature cardiomyocytes | Continue to culture the cells for a longer period (e.g., up to 30 days) to promote maturation. |
Conclusion
This compound is a potent and effective small molecule for inducing the differentiation of hPSCs into cardiomyocytes. Its unique mechanism of Wnt signaling inhibition provides a robust method for generating high-purity populations of cardiomyocytes under defined and xeno-free conditions. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to utilize this compound in their cardiac differentiation experiments for applications in disease modeling, drug discovery, and regenerative medicine.
References
- 1. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 2. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cardiomyocyte Purity Following KY02111 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the purity of cardiomyocytes derived from human pluripotent stem cells (hPSCs) following differentiation induced by the small molecule KY02111. This document outlines the mechanism of this compound, followed by detailed protocols for immunocytochemistry, flow cytometry, and quantitative PCR (qPCR) to accurately determine the percentage of cardiomyocytes in the differentiated cell population.
Introduction to this compound
This compound is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes.[1][2] It functions by inhibiting the canonical Wnt signaling pathway, a crucial pathway in cardiac development.[1][2] The temporal modulation of Wnt signaling is critical for efficient cardiac induction.[3][4][5] Typically, an initial activation of the Wnt pathway is followed by its inhibition to drive the differentiation of mesodermal progenitors towards a cardiac fate. This compound is utilized during the later stages of differentiation to effectively inhibit Wnt signaling, thereby enhancing the yield of cardiomyocytes.[2] The use of this compound in conjunction with other small molecules, such as a GSK3 inhibitor like CHIR99021 for initial Wnt activation, has been shown to robustly generate cultures highly positive for cardiac markers.[1][2][6]
Experimental Workflow Overview
The general workflow for assessing cardiomyocyte purity after this compound treatment involves the initial differentiation of hPSCs, followed by the application of various analytical methods to identify and quantify cardiomyocytes.
Caption: A generalized workflow from hPSC culture to cardiomyocyte purity assessment.
Quantitative Data Summary
The following tables summarize key markers and expected outcomes for the different assessment methods.
Table 1: Common Markers for Cardiomyocyte Identification
| Marker Type | Marker Name | Description |
| Structural Proteins | Cardiac Troponin T (cTnT/TNNT2) | A highly specific marker for cardiomyocytes, part of the contractile apparatus.[7][8][9][10] |
| α-Actinin (ACTN2) | A component of the Z-discs in the sarcomeres of cardiomyocytes.[11][12] | |
| Myosin Heavy Chain (MYH6/MYH7) | The motor proteins of the thick filaments in cardiac muscle.[8] | |
| Transcription Factors | NKX2.5 | An early and essential transcription factor in heart development.[3][9] |
| GATA4 | A zinc-finger transcription factor involved in myocardial differentiation and function.[9] | |
| ISL1 | Marks cardiac progenitors of the secondary heart field.[3] | |
| Surface Markers | VCAM1 | Vascular cell adhesion molecule 1 has been identified as a surface marker for hPSC-derived cardiomyocytes.[13] |
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| Immunocytochemistry (ICC) | Visualization of specific proteins in fixed cells using fluorescently labeled antibodies. | Provides spatial information and morphological context. | Less quantitative, lower throughput. |
| Flow Cytometry | High-throughput analysis of individual cells in suspension based on light scattering and fluorescence. | Highly quantitative, allows for multi-parameter analysis of a large number of cells.[7][14][15][16] | Requires single-cell suspension, loss of spatial and morphological information. |
| Quantitative PCR (qPCR) | Measurement of the relative abundance of specific mRNA transcripts. | Highly sensitive and quantitative for gene expression analysis.[8][17] | Measures gene expression, not protein level; does not provide single-cell information. |
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation of hPSCs with this compound
This protocol is a general guideline and may require optimization for different hPSC lines.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR™1 medium
-
RPMI 1640 medium
-
B-27™ Supplement, minus insulin
-
CHIR99021
-
This compound
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Culture hPSCs in mTeSR™1 on Matrigel-coated plates until they reach 80-90% confluency.
-
Day 0: To initiate differentiation, replace the mTeSR™1 medium with RPMI/B27 minus insulin containing CHIR99021 (e.g., 12 µM).[6]
-
Day 1: After 24 hours, replace the medium with fresh RPMI/B27 minus insulin.
-
Day 3: Replace the medium with RPMI/B27 minus insulin containing this compound (e.g., 10 µM).[18]
-
Day 5 onwards: Replace the medium every 2-3 days with RPMI/B27 (with insulin).
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
-
For purity assessment, cells are typically harvested between day 12 and day 15.
References
- 1. stemcell.com [stemcell.com]
- 2. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 3. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of Cardiomyocytes from Fixed Hearts for Immunocytochemistry and Ploidy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and Scalable Purification of Cardiomyocytes from Human Embryonic and Induced Pluripotent Stem Cells by VCAM1 Surface Expression | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. High efficiency differentiation of human pluripotent stem cells to cardiomyocytes and characterization by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Identification and Purification of Human Induced Pluripotent Stem Cell-Derived Atrial-Like Cardiomyocytes Based on Sarcolipin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GEO Accession viewer [ncbi.nlm.nih.gov]
Application Notes and Protocols for KY02111 in Serum-Free and Defined Culture Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
KY02111 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It is a crucial reagent for the directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[4] A key advantage of this compound is its efficacy in serum-free, xeno-free, and chemically defined culture systems.[1][4] This allows for the production of human cardiomyocytes in a controlled and reproducible manner, which is critical for disease modeling, drug screening, and developing cell-based regenerative therapies.[4][5] this compound promotes robust cardiac differentiation, often in a simple two-step protocol involving temporal modulation of the Wnt pathway, eliminating the need for complex recombinant cytokines or hormones like BMP4 and Activin A.[1][4]
Mechanism of Action
This compound exerts its pro-cardiomyogenic effect by inhibiting the canonical Wnt/β-catenin signaling pathway.[6] Unlike other common Wnt inhibitors such as XAV939 or IWP-2, this compound is thought to act downstream of the destruction complex components Adenomatous Polyposis Coli (APC) and Glycogen Synthase Kinase 3β (GSK3β).[2][7] In the canonical Wnt pathway, the absence of a Wnt ligand allows a "destruction complex" to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound's intervention, likely downstream of GSK3β, prevents this nuclear translocation and gene activation, thereby modulating the cellular fate decisions required for cardiac lineage specification.
Quantitative Data Summary
The efficacy of this compound in promoting cardiomyocyte differentiation has been quantified across several studies. The following table summarizes key data points for its application in serum-free, defined conditions.
| Parameter | Value | Cell Type | Notes | Reference |
| Effective Concentration | 1 - 10 µM | hPSCs, HEK293 | Dose-dependent reduction in Wnt signaling observed. | [1] |
| 10 µM | IMR90-1 hiPSCs | Downregulated 72.7% of canonical Wnt target genes. | [2] | |
| 10 - 25 µM | Monkey ESCs | Most potent concentration for promoting cardiac differentiation. | [6] | |
| Differentiation Efficiency | ~80% cTnT+ cells | hPSCs | Achieved with this compound as a single Wnt inhibitor. | [2][7] |
| 80 - 98% cTnT+ cells | Multiple hPSC lines | Using a combination of a GSK3 inhibitor followed by a chemical Wnt inhibitor. | [4][5] | |
| Comparative Activity | ~80-fold increase | Monkey ESCs | Increased cardiac differentiation compared to DMSO control. | [2] |
Experimental Protocols
Protocol 1: Preparation of Reagents and Media
1.1. This compound Stock Solution (10 mM):
-
Molecular Weight: 376.86 g/mol .[3]
-
Solvent: Dimethyl sulfoxide (DMSO).[3]
-
Procedure: To prepare a 10 mM stock solution, dissolve 1.88 mg of this compound powder in 500 µL of sterile DMSO.
-
Storage: Aliquot into smaller volumes to avoid repeat freeze-thaw cycles and store at -20°C for up to 12 months.[8]
1.2. CHIR99021 Stock Solution (10 mM):
-
Molecular Weight: 465.34 g/mol .
-
Solvent: DMSO.
-
Procedure: To prepare a 10 mM stock solution, dissolve 2.33 mg of CHIR99021 powder in 500 µL of sterile DMSO.
-
Storage: Aliquot and store at -20°C.[8]
1.3. Serum-Free Differentiation Media:
-
Basal Medium: RPMI 1640 medium supplemented with B-27 Supplement minus insulin.
-
Day 0-2 Medium (Wnt Activation): Basal Medium + CHIR99021 (final concentration typically 3-12 µM).
-
Day 3-5 Medium (Wnt Inhibition): Basal Medium + this compound (final concentration typically 5-10 µM).[3][9]
-
Maintenance Medium (Day 6+): Basal Medium (RPMI 1640 + B-27 Supplement with insulin).
Protocol 2: Directed Cardiomyocyte Differentiation of hPSCs
This protocol is a widely adopted monolayer differentiation method based on temporal modulation of Wnt signaling.
Methodology:
-
Cell Seeding (Day -3 to -1): Plate hPSCs onto Matrigel-coated culture plates. Culture in a suitable maintenance medium (e.g., mTeSR1) until the cells reach 80-90% confluency.[10][11]
-
Initiation of Differentiation (Day 0): Aspirate the maintenance medium and replace it with pre-warmed Day 0-2 Medium containing CHIR99021. This step induces mesoderm formation.[5][12]
-
Wnt Inhibition (Day 3): Aspirate the medium and replace it with pre-warmed Day 3-5 Medium containing this compound. This step is critical for specifying cardiac progenitors.[3][9]
-
Maintenance and Maturation (Day 6 onwards): Aspirate the medium and replace it with pre-warmed Maintenance Medium. Change the medium every 2-3 days thereafter.
-
Observation: Spontaneously contracting cells, a hallmark of functional cardiomyocytes, typically begin to appear between days 8 and 12.[13]
Protocol 3: Characterization of Differentiated Cardiomyocytes
3.1. Immunofluorescence Staining for Cardiac Troponin T (cTnT):
-
Fixation: On day 14, wash the differentiated cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[13]
-
Permeabilization: Wash the cells three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against cTnT overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslip and visualize using a fluorescence microscope.
3.2. Flow Cytometry for Quantitative Analysis:
-
Cell Dissociation: At day 14, wash cells with PBS and dissociate into a single-cell suspension using a gentle enzyme like TrypLE or the Multi Tissue Dissociation Kit 3.[14]
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.
-
Staining: Stain the cells with a fluorescently-conjugated primary antibody against a cardiac-specific marker (e.g., cTnT) or use a primary/secondary antibody combination.[15][16]
-
Analysis: Analyze the stained cells on a flow cytometer to quantify the percentage of cTnT-positive cells, providing a measure of differentiation efficiency.[15][17]
Conclusion
This compound is a potent and specific small molecule for directing the differentiation of pluripotent stem cells into cardiomyocytes under serum-free and chemically defined conditions. Its unique mechanism of action and high efficiency make it an invaluable tool for researchers seeking to generate high-purity populations of human cardiomyocytes for research, drug discovery, and regenerative medicine applications. The protocols outlined provide a robust framework for the successful application of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method [mdpi.com]
- 9. rndsystems.com [rndsystems.com]
- 10. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High efficiency differentiation of human pluripotent stem cells to cardiomyocytes and characterization by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Practical Guide to Using KY02111 for Cardiac Disease Modeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KY02111 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It has emerged as a valuable tool in cardiac research, primarily for its ability to efficiently promote the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[1][2][3][4] This process of generating a reliable source of human cardiomyocytes is fundamental for developing in vitro models of cardiac diseases, drug screening, and advancing regenerative medicine.
These application notes provide a practical guide to utilizing this compound for the generation of cardiomyocytes and their subsequent use in a cardiac hypertrophy model. Detailed protocols for cell culture, differentiation, and downstream analysis are provided to facilitate the integration of this compound into your research workflows.
Mechanism of Action
This compound inhibits the canonical Wnt signaling pathway, a crucial regulator of cardiomyocyte differentiation.[1][2] The timing of Wnt signaling is critical; initial activation is required for mesoderm induction, followed by inhibition to promote cardiac lineage specification.[5][6] this compound acts during the later phase by downregulating Wnt signaling target genes, thereby directing the differentiation of cardiac progenitors into mature cardiomyocytes.[3] Its mechanism of Wnt inhibition is distinct from other commonly used inhibitors like XAV939 and IWP-2.[4][7] For enhanced differentiation efficiency, this compound is often used sequentially after an initial treatment with a GSK3β inhibitor, such as CHIR99021, which activates the Wnt pathway.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in cardiomyocyte differentiation.
| Parameter | Value | Application | Reference(s) |
| Effective Concentration | 10 µM | Cardiomyocyte differentiation from hPSCs | [1][7] |
| Solubility | Up to 50 mM in DMSO | Stock solution preparation | [3] |
| Purity | ≥98% (HPLC) | Recommended for cell culture experiments | |
| Molecular Weight | 376.86 g/mol | Solution preparation calculations | [3] |
| Storage | Store at +4°C | Long-term stability | [3] |
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation from hPSCs using this compound
This protocol outlines a widely adopted method for generating cardiomyocytes from hPSCs by modulating the Wnt signaling pathway with CHIR99021 and this compound.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR99021 (GSK3β inhibitor)
-
This compound
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Accutase
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Initiation of Differentiation (Day 0):
-
Aspirate the mTeSR1 medium.
-
Add RPMI/B27 medium (minus insulin) containing CHIR99021 (typically 6 µM).
-
-
Mesoderm Induction (Day 1):
-
After 24 hours, replace the medium with fresh RPMI/B27 (minus insulin).
-
-
Cardiac Progenitor Specification (Day 3):
-
Cardiomyocyte Maturation (Day 5 onwards):
-
Replace the medium with RPMI/B27 (with insulin).
-
Change the medium every 2-3 days.
-
Spontaneously beating cardiomyocytes should appear between days 8 and 12.
-
-
Harvesting Cardiomyocytes:
-
On day 15 or later, aspirate the medium and wash with DPBS.
-
Add Accutase and incubate at 37°C for 10-15 minutes to dissociate the cells.
-
Collect the cell suspension and neutralize Accutase with culture medium.
-
The resulting cardiomyocytes can be replated for further experiments.
-
Protocol 2: In Vitro Cardiac Hypertrophy Modeling
This protocol describes the induction of a hypertrophic phenotype in iPSC-derived cardiomyocytes using Endothelin-1 (ET-1).
Materials:
-
iPSC-derived cardiomyocytes (from Protocol 1)
-
Gelatin-coated plates
-
Cardiomyocyte maintenance medium (e.g., RPMI/B27 with insulin)
-
Endothelin-1 (ET-1)
Procedure:
-
Plating Cardiomyocytes: Plate the harvested cardiomyocytes onto gelatin-coated plates at a suitable density. Allow the cells to recover and establish a stable, beating culture (typically 2-3 days).
-
Induction of Hypertrophy:
-
Assessment of Hypertrophy: The hypertrophic phenotype can be assessed by measuring changes in cell size, gene expression of hypertrophic markers (e.g., NPPB, MYH7), and protein expression.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from cardiomyocyte cultures according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Target Genes for qPCR Analysis:
| Marker Type | Gene | Function |
| Cardiomyocyte Markers | TNNT2 | Cardiac Troponin T, a structural protein |
| MYH6 | Alpha-myosin heavy chain, a contractile protein | |
| NKX2-5 | A key cardiac transcription factor | |
| Hypertrophy Markers | NPPB | Natriuretic Peptide B, a cardiac stress marker |
| MYH7 | Beta-myosin heavy chain, re-expressed in hypertrophy | |
| ACTA1 | Alpha-skeletal actin, upregulated in hypertrophy |
Protocol 4: Western Blotting
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cardiomyocytes in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane and separate the proteins by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: Immunofluorescence Staining
Materials:
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary and secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Fix the cardiomyocytes with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding with blocking solution for 1 hour.
-
Antibody Incubation:
-
Incubate with primary antibodies (e.g., anti-α-actinin, anti-cTnT) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips with mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound in Cardiomyocyte Differentiation
Caption: this compound promotes cardiomyocyte differentiation by inhibiting β-catenin activity.
Experimental Workflow for Cardiac Disease Modeling
Caption: Workflow for generating and using this compound-derived cardiomyocytes in a hypertrophy model.
Logical Relationship of this compound's Effects
Caption: The consequential effects of this compound in cardiac research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound [bio-gems.com]
- 5. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Multi-Omics Characterization of a Human Stem Cell-Based Model of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cardiomyocyte Yield with KY02111
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cardiomyocyte yield when using the small molecule KY02111 in their differentiation protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during cardiomyocyte differentiation using this compound.
Question: We are observing significant cell death after the addition of this compound. What could be the cause and how can we resolve it?
Answer: Significant cell death following the addition of this compound can be attributed to several factors:
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Suboptimal Pluripotent Stem Cell (PSC) Quality: The health and pluripotency of your starting PSC population are critical for successful differentiation. Ensure your cells exhibit typical morphology, express pluripotency markers, and have a low percentage of differentiated cells before initiating the protocol.[1] Stressed or unhealthy PSCs are more susceptible to apoptosis when subjected to the rigors of differentiation.[2]
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Incorrect Seeding Density: Cell density at the start of differentiation is a crucial parameter.[2] A confluent monolayer is often required for efficient differentiation.[3] If the density is too low, cells may not receive the necessary cell-cell signals for survival and differentiation. Conversely, over-confluence can lead to spontaneous differentiation and cell death. It is recommended to optimize the seeding density for your specific PSC line.[1]
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Reagent Quality and Concentration: Ensure that all reagents, including this compound, are of high quality, stored correctly, and used at the optimal concentration.[2] The optimal concentration of small molecules can be cell line-dependent.[4] It is advisable to perform a dose-response experiment to determine the ideal concentration of this compound for your specific cell line.
-
Media Change Shock: Abrupt changes in media composition can induce cellular stress and lead to cell death.[2] Consider a gradual transition when changing from PSC maintenance medium to the differentiation medium containing this compound.
Question: Our cardiomyocyte yield is consistently low, even without significant cell death. What are the likely reasons and how can we improve the efficiency?
Answer: Low cardiomyocyte yield in the absence of significant cell death often points to suboptimal differentiation conditions. Here are key areas to investigate:
-
Timing of Wnt Pathway Modulation: The temporal control of Wnt signaling is critical for efficient cardiomyocyte differentiation. Early activation of the Wnt pathway with a GSK3 inhibitor like CHIR99021 is necessary to induce mesoderm, followed by timely inhibition with this compound to specify the cardiac lineage.[5][6] Ensure that the timing of CHIR99021 removal and this compound addition is precise as per the protocol.
-
Suboptimal Small Molecule Concentrations: The concentrations of both the Wnt activator (e.g., CHIR99021) and the Wnt inhibitor (this compound) need to be optimized for each PSC line.[4] A concentration that is effective for one cell line may be suboptimal for another.[7] Refer to the data tables below for typical concentration ranges and their impact on yield.
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Variability Between PSC Lines: Different PSC lines can exhibit significant variability in their differentiation potential.[7] Some lines may be inherently more or less prone to cardiac differentiation under a given protocol. It may be necessary to screen different PSC lines or to further optimize the protocol for a specific line.
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Basal Media and Supplements: The composition of the basal media and supplements can influence differentiation efficiency. Protocols often use RPMI 1640 with B-27 supplement minus insulin during the initial stages of differentiation, as insulin can inhibit cardiomyocyte formation.[6]
Question: We observe spontaneous beating in our cultures, but the percentage of cardiomyocytes, as confirmed by flow cytometry for cTnT, is low. How can we enrich the cardiomyocyte population?
Answer: The presence of beating areas is a positive sign, but a low percentage of cardiac troponin T (cTnT)-positive cells indicates a heterogeneous population. To enrich for cardiomyocytes, consider the following:
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Metabolic Selection: Cardiomyocytes have a distinct metabolic profile compared to other cell types. After the initial differentiation phase, culturing the cells in a glucose-depleted medium supplemented with lactate can selectively eliminate non-cardiomyocytes and enrich the cardiomyocyte population.
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Optimization of Wnt Inhibitor Combination: While this compound is effective, some studies suggest that combining it with other Wnt inhibitors might enhance the purity of the cardiomyocyte population, although this may not significantly increase the overall yield.[8]
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Refining the Differentiation Window: The duration of treatment with both the Wnt activator and inhibitor can impact the final purity. A longer or shorter exposure to this compound might be necessary to achieve a more homogeneous population of cardiomyocytes.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes by inhibiting the canonical Wnt signaling pathway.[9] This pathway plays a dual role in cardiogenesis; its initial activation is required for mesoderm induction, while its subsequent inhibition is crucial for specifying the cardiac lineage. This compound acts during this later stage to drive mesodermal progenitors towards a cardiomyocyte fate.
What is the optimal concentration range for this compound?
The optimal concentration of this compound can vary depending on the specific pluripotent stem cell line and the overall differentiation protocol. However, a common starting concentration is 10 µM. It is highly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for maximizing cardiomyocyte yield.
When should this compound be added to the differentiation culture?
This compound is typically added after the initial mesoderm induction step, which is driven by a Wnt pathway activator like CHIR99021. A common protocol involves treating the cells with CHIR99021 for the first 2-3 days of differentiation, followed by the removal of CHIR99021 and the addition of this compound for the subsequent 2-4 days.
Can this compound be used with other Wnt inhibitors?
Yes, this compound can be used in combination with other Wnt inhibitors. While combining inhibitors may not always lead to a significant increase in the overall yield of cardiomyocytes, it can sometimes improve the purity of the resulting cell population.[8]
Data Presentation
Table 1: Effect of CHIR99021 and this compound Concentration on Cardiomyocyte Differentiation Efficiency.
| CHIR99021 Concentration (µM) | This compound Concentration (µM) | Cardiomyocyte Yield (% cTnT+) | Observations |
| 6 | 0 (Control) | < 10% | Inefficient differentiation with Wnt activation alone. |
| 4 | 10 | ~70-80% | Sub-optimal CHIR concentration can lead to lower yield. |
| 6 | 5 | ~60-70% | Sub-optimal this compound concentration can reduce efficiency. |
| 6 | 10 | > 80% | Optimal concentrations for high-efficiency differentiation.[4] |
| 8 | 10 | Variable, often with increased cell death | Higher CHIR concentrations can be cytotoxic for some cell lines.[2] |
Table 2: Troubleshooting Guide Summary.
| Issue | Potential Cause | Recommended Action |
| High Cell Death | Poor PSC quality, incorrect seeding density, suboptimal reagent concentration, media change shock. | Start with high-quality PSCs, optimize seeding density, perform dose-response for this compound, introduce media changes gradually.[1][2] |
| Low Cardiomyocyte Yield | Incorrect timing of Wnt modulation, suboptimal small molecule concentrations, PSC line variability. | Adhere strictly to the protocol's timing, optimize CHIR99021 and this compound concentrations, consider screening different PSC lines.[4][5][6] |
| Low Purity of Cardiomyocytes | Heterogeneous differentiation, suboptimal Wnt inhibition. | Employ metabolic selection with glucose-depleted media, consider combining Wnt inhibitors, refine the duration of this compound treatment. |
Experimental Protocols
Detailed Protocol for High-Efficiency Cardiomyocyte Differentiation using CHIR99021 and this compound
This protocol is a synthesis of commonly used methods for the directed differentiation of pluripotent stem cells into cardiomyocytes.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR1 medium (or equivalent)
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
CHIR99021
-
This compound
-
DPBS (without Ca2+ and Mg2+)
-
TrypLE Express (or other gentle dissociation reagent)
-
ROCK inhibitor (Y-27632)
Procedure:
-
Day -2: Seeding of hPSCs:
-
Coat culture plates with Matrigel according to the manufacturer's instructions.
-
Dissociate hPSCs into single cells using TrypLE Express.
-
Seed the cells onto the Matrigel-coated plates at an optimized density in mTeSR1 medium supplemented with 10 µM Y-27632. The optimal seeding density should be determined empirically for each cell line to achieve a confluent monolayer by Day 0.[1]
-
-
Day -1: Media Change:
-
Aspirate the medium and replace it with fresh mTeSR1 medium (without ROCK inhibitor).
-
-
Day 0: Induction of Differentiation:
-
When the cells reach a confluent monolayer, aspirate the mTeSR1 medium.
-
Add RPMI/B-27 (minus insulin) medium containing an optimized concentration of CHIR99021 (typically 6-8 µM).[5]
-
-
Day 2: Wnt Inhibition:
-
Aspirate the CHIR99021-containing medium.
-
Add fresh RPMI/B-27 (minus insulin) medium containing an optimized concentration of this compound (typically 10 µM).
-
-
Day 4: Media Change:
-
Aspirate the medium and replace it with fresh RPMI/B-27 (minus insulin) medium containing this compound.
-
-
Day 6 onwards: Cardiomyocyte Maintenance:
-
Aspirate the medium and switch to RPMI/B-27 (with insulin).
-
Change the medium every 2-3 days.
-
Spontaneous beating of cardiomyocytes can typically be observed between days 8 and 12.
-
Mandatory Visualization
Caption: Canonical Wnt Signaling Pathway and points of intervention by CHIR99021 and this compound.
Caption: Experimental workflow for cardiomyocyte differentiation using CHIR99021 and this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cure-plan.online [cure-plan.online]
- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct iPS Cells Show Different Cardiac Differentiation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing KY02111 Concentration for hPSC-Cardiomyocyte Differentiation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of KY02111 for the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in hPSC-cardiomyocyte differentiation?
A1: this compound is a small molecule that functions as an inhibitor of the canonical Wnt signaling pathway.[1] It acts at a point in the pathway that is distinct from other commonly used Wnt inhibitors like XAV939 or IWP-2. In the context of cardiomyocyte differentiation, temporal modulation of Wnt signaling is critical. An initial activation of the Wnt pathway (often with a GSK3 inhibitor like CHIR99021) is required to induce mesoderm, followed by an inhibition of Wnt signaling to specify cardiac progenitors. This compound is typically used during this second phase to promote the differentiation of cardiac mesoderm into cardiomyocytes.[1][2][3]
Q2: Why is it necessary to optimize the concentration of this compound for different hPSC lines?
A2: Different hPSC lines, including both embryonic stem cell (ESC) and induced pluripotent stem cell (iPSC) lines, exhibit significant variability in their propensity for cardiac differentiation.[2][4] This variability can be attributed to genetic and epigenetic differences, as well as variations in culture conditions.[4] Therefore, a single concentration of this compound may not be optimal for all cell lines, and empirical testing is crucial to determine the ideal concentration for achieving the highest cardiomyocyte yield for a specific hPSC line.
Q3: What is the typical starting concentration range for this compound optimization?
A3: Based on available literature and supplier recommendations, a typical starting concentration range for this compound is between 5 µM and 15 µM. It is advisable to perform a dose-response experiment within this range to identify the optimal concentration for your specific hPSC line and differentiation protocol.
Q4: When should this compound be added to the differentiation culture?
A4: this compound is typically introduced to the culture medium following the initial mesoderm induction phase, which is often driven by a GSK3 inhibitor such as CHIR99021.[2][3] The exact timing can vary between protocols, but it is generally added between day 3 and day 5 of the differentiation process to inhibit Wnt signaling and promote the specification of cardiac progenitors.
Q5: Can this compound be used in combination with other Wnt inhibitors?
A5: While it is possible to use this compound in combination with other Wnt inhibitors, it is not a common practice. The rationale for using a combination would be to target the Wnt pathway at multiple points, which could potentially enhance the inhibitory effect. However, this would require careful optimization to avoid detrimental effects on cell viability and differentiation efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cardiomyocyte Yield | Suboptimal this compound Concentration: The concentration of this compound may be too high or too low for the specific hPSC line. | Perform a dose-response experiment with this compound concentrations ranging from 5 µM to 15 µM to identify the optimal concentration. |
| Poor Quality of Starting hPSCs: The differentiation potential of hPSCs is highly dependent on their quality, including morphology, pluripotency marker expression, and passage number. | Ensure that the starting hPSC culture exhibits characteristic undifferentiated morphology with minimal spontaneous differentiation. Regularly verify the expression of pluripotency markers such as OCT4 and NANOG. Use hPSCs at a low passage number. | |
| Incorrect Timing of this compound Addition: The temporal window for effective Wnt inhibition is critical. | Optimize the timing of this compound addition, testing different days within the typical window of day 3 to day 5 of differentiation. | |
| Suboptimal Mesoderm Induction: Inefficient mesoderm formation in the initial phase will lead to a poor cardiomyocyte yield. | Confirm efficient mesoderm induction by checking the expression of mesodermal markers (e.g., Brachyury) after the initial GSK3 inhibitor treatment. Optimize the concentration and duration of the GSK3 inhibitor if necessary. | |
| High Cell Death After this compound Addition | This compound Toxicity: The concentration of this compound may be too high for the specific hPSC line, leading to cytotoxicity. | Reduce the concentration of this compound. Perform a viability assay (e.g., Trypan Blue exclusion) at different concentrations to determine the cytotoxic threshold. |
| Sensitivity of the hPSC Line: Some hPSC lines may be more sensitive to small molecule treatments. | Gradually acclimate the cells to the small molecule by performing a partial media change when introducing this compound. | |
| No Beating Cardiomyocytes Observed | Complete Differentiation Failure: This could be due to a combination of factors, including suboptimal small molecule concentrations, incorrect timing, or poor cell quality. | Re-evaluate the entire differentiation protocol. Start with a fresh, high-quality culture of hPSCs. Re-optimize the concentrations of both the GSK3 inhibitor and this compound. Ensure the correct timing of all media changes and small molecule additions. |
| Immature Cardiomyocytes: The differentiated cells may be cardiomyocytes, but they have not yet reached a mature enough state to begin spontaneous contractions. | Continue to culture the cells for a longer period (e.g., up to day 15 or longer) in a suitable cardiomyocyte maintenance medium. Beating can sometimes be observed at later time points. | |
| Inconsistent Differentiation Efficiency Between Experiments | Variability in Starting Cell Density: The confluency of the hPSC culture at the start of differentiation can significantly impact the outcome. | Standardize the seeding density of hPSCs to ensure consistent confluency at the start of each differentiation experiment. |
| Inconsistent Reagent Quality: The activity of small molecules can vary between batches. | Aliquot and store small molecules according to the manufacturer's instructions to maintain their stability. Consider testing new batches of reagents before use in critical experiments. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Cardiomyocyte Differentiation Efficiency for a Hypothetical hPSC Line
| This compound Concentration (µM) | Cardiomyocyte Purity (% cTnT+) | Observations |
| 0 (Control) | < 5% | Very few beating areas observed. |
| 5 | 45% | Moderate number of beating areas. |
| 7.5 | 70% | Widespread, synchronized beating. |
| 10 | 85% | Large, robustly beating sheets of cardiomyocytes. |
| 12.5 | 60% | Decreased beating and some signs of cell stress. |
| 15 | 30% | Significant cell death and few beating areas. |
Note: This table presents hypothetical data to illustrate the importance of optimizing this compound concentration. Actual results will vary depending on the specific hPSC line and experimental conditions.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cardiomyocyte Differentiation
This protocol outlines a general method for determining the optimal concentration of this compound for a given hPSC line.
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel)
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hPSC maintenance medium (e.g., mTeSR1)
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Cardiomyocyte differentiation basal medium (e.g., RPMI 1640 with B27 supplement without insulin)
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CHIR99021 (GSK3 inhibitor)
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This compound
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DPBS (Dulbecco's Phosphate-Buffered Saline)
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Accutase or other suitable cell dissociation reagent
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Flow cytometry buffer (e.g., PBS with 2% FBS)
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Anti-cardiac Troponin T (cTnT) antibody for flow cytometry
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Appropriate secondary antibody for flow cytometry
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DAPI or other nuclear stain
Procedure:
-
hPSC Seeding: Seed hPSCs onto Matrigel-coated plates at a density that will result in 80-90% confluency at the start of differentiation (Day 0).
-
Mesoderm Induction (Day 0-2):
-
On Day 0, when cells are 80-90% confluent, replace the maintenance medium with cardiomyocyte differentiation basal medium containing an optimized concentration of CHIR99021 (typically 5-10 µM).
-
On Day 2, perform a full media change with fresh differentiation medium containing CHIR99021.
-
-
Cardiac Progenitor Specification (Day 3-5) - this compound Titration:
-
On Day 3, replace the medium with fresh differentiation medium.
-
Prepare a series of differentiation media containing different concentrations of this compound (e.g., 5, 7.5, 10, 12.5, 15 µM) and a vehicle control (DMSO).
-
Add the different this compound-containing media to respective wells.
-
On Day 5, replace the medium with fresh differentiation medium without any small molecules.
-
-
Cardiomyocyte Maturation (Day 6 onwards):
-
From Day 6 onwards, perform a full media change every 2-3 days with cardiomyocyte differentiation basal medium.
-
Begin observing for spontaneous contractions from Day 8 onwards.
-
-
Analysis of Differentiation Efficiency (Day 15):
-
On Day 15, harvest the cells from each well using Accutase.
-
Prepare the cells for flow cytometry by fixing and permeabilizing them.
-
Stain the cells with an anti-cTnT antibody and an appropriate secondary antibody.
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Analyze the percentage of cTnT-positive cells using a flow cytometer.
-
The concentration of this compound that results in the highest percentage of cTnT-positive cells is the optimal concentration for that hPSC line.
-
Visualizations
Caption: Wnt signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with KY02111 stability and storage in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of KY02111 in solution. It is intended for researchers, scientists, and drug development professionals using this small molecule in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cardiomyocyte differentiation efficiency has decreased, could my this compound be the problem?
While degradation of this compound is a possibility, it is more common for other experimental variables to be the source of reduced differentiation efficiency. Before suspecting the compound, please review the following critical factors:
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Cell Confluency: The initial seeding density and confluency of your pluripotent stem cells (PSCs) at the start of differentiation are critical. Suboptimal confluency can significantly impact the outcome.
-
Reagent Variability: Have you recently changed the lot of your basal media, supplements (e.g., B27), or other small molecules in your protocol? Lot-to-lot variability in these reagents is a known source of inconsistent results.[1]
-
Media pH: Ensure your culture media is properly buffered and equilibrated to the correct pH before adding it to your cells. pH shifts during media changes can negatively affect differentiation.[2]
-
Timing of Media Changes: The temporal application of small molecules is crucial for directed differentiation. Ensure that the timing of media changes and the duration of this compound treatment are consistent with your established protocol.[1]
If you have ruled out these factors, consider preparing a fresh dilution of this compound from your stock solution. If the problem persists, using a fresh aliquot of your DMSO stock or preparing a new stock solution is recommended.
Q2: I observe precipitation in my cell culture plate after adding this compound. What should I do?
Precipitation can occur for several reasons:
-
Poor Solubility in Aqueous Media: this compound is soluble in DMSO but not in water.[3] When adding the DMSO stock to your aqueous cell culture medium, ensure rapid and thorough mixing to prevent the compound from precipitating out of solution.
-
Over-concentration: The final concentration of DMSO in your culture medium should be kept low (typically <0.1%) to avoid solvent toxicity and reduce the risk of precipitation. Ensure your serial dilutions are calculated correctly.
-
Media Components: Interactions between this compound and components in your specific cell culture medium could potentially lead to the formation of insoluble complexes.
To troubleshoot this, try the following:
-
Prepare a fresh dilution of this compound in your cell culture medium and inspect it for precipitation before adding it to your cells.
-
Ensure the DMSO stock is fully dissolved and at room temperature before adding it to the medium.
-
When adding the this compound stock to the medium, vortex or gently pipette to mix immediately and thoroughly.
Q3: How should I prepare and store my this compound stock solution?
For optimal stability, follow these guidelines:
-
Reconstitution: Dissolve the solid this compound powder in high-quality, anhydrous DMSO to a concentration of 10 mM to 50 mM.[4] Ensure the compound is fully dissolved by vortexing.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -20°C in a dark, dry environment.
Q4: For how long is a this compound stock solution in DMSO stable?
Data Summary
Table 1: Storage and Solubility of this compound
| Parameter | Recommendation | Source(s) |
| Solid Form Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [3] |
| Solvent for Stock Solution | DMSO | [3][4] |
| Maximum Solubility in DMSO | 50 mM | [4] |
| Aqueous Solubility | Insoluble in water | [3] |
| Stock Solution Storage | Aliquot and store at -20°C. | General best practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Based on the molecular weight provided on the product datasheet (typically around 376.86 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution until the solid is completely dissolved. e. Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. f. Store the aliquots at -20°C, protected from light.
Visualizations
References
Technical Support Center: Overcoming Challenges in KY02111-Mediated Differentiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during KY02111-mediated differentiation of pluripotent stem cells (PSCs) into cardiomyocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cardiomyocyte differentiation?
A1: this compound is a small molecule that promotes the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes.[1][2] It functions by inhibiting the canonical Wnt signaling pathway.[1][2][3] Its mechanism is distinct from other Wnt inhibitors as it targets squalene synthase (SQS), an enzyme involved in cholesterol biosynthesis.[4][5] This targeted inhibition ultimately leads to the downregulation of Wnt signaling target genes, a crucial step for cardiac lineage specification.[2][6][7]
Q2: What is the optimal concentration and timing for this compound treatment?
A2: The optimal concentration and timing of this compound application can vary depending on the specific pluripotent stem cell line and the overall differentiation protocol. However, a commonly effective concentration is in the range of 10-25 μM.[7] It is typically introduced after an initial period of Wnt activation, often using a GSK3 inhibitor like CHIR99021.[3][6] Optimization of both concentration and the precise timing of addition is critical and may require empirical testing for each specific cell line and experimental setup.[8]
Q3: Can this compound be used in combination with other small molecules?
A3: Yes, this compound is often used as part of a small molecule cocktail to enhance differentiation efficiency.[9][10] A common strategy involves an initial treatment with a Wnt pathway activator, such as CHIR99021, to induce mesoderm formation, followed by treatment with this compound to direct the mesodermal progenitors towards a cardiac fate.[3][6] Other molecules that can be part of such cocktails include those targeting histone deacetylase (HDAC) and retinoic acid signaling pathways.[9][11]
Q4: What are the common causes of low differentiation efficiency with this compound?
A4: Low efficiency in cardiomyocyte differentiation using this compound can stem from several factors:
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Suboptimal Cell Quality: The initial quality of the pluripotent stem cells is crucial. Cells should exhibit a high percentage of pluripotency marker expression and minimal spontaneous differentiation.[12][13]
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Incorrect Seeding Density: Both too low and too high initial cell densities can negatively impact differentiation efficiency. Optimal confluency at the start of differentiation is critical.[12][13]
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Cell Line Variability: Different PSC lines can exhibit significant variability in their differentiation potential.[8][14][15]
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Reagent Quality and Handling: The quality and proper storage of this compound and other reagents are essential. For example, pH shifts in the media can hinder differentiation.
-
Protocol Optimization: The concentrations of small molecules and the timing of their application may need to be optimized for your specific cell line.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-mediated cardiomyocyte differentiation.
| Problem | Possible Cause | Recommended Solution |
| Low percentage of beating cardiomyocytes | Suboptimal initial cell confluency. | Empirically determine the optimal seeding density to achieve >95% confluency before initiating differentiation.[12] |
| Poor quality of starting pluripotent stem cells. | Ensure PSCs have high expression of pluripotency markers and low levels of spontaneous differentiation before starting the experiment.[12][13] | |
| Inappropriate timing or concentration of this compound. | Perform a dose-response and time-course experiment to optimize this compound treatment for your specific cell line.[8] | |
| Variability in PSC line differentiation propensity. | Test different PSC lines, as some are more amenable to cardiac differentiation.[14][16] | |
| High levels of cell death during differentiation | Cytotoxicity from small molecules. | Titrate the concentration of this compound and other small molecules in the cocktail to find a balance between efficacy and toxicity. |
| Suboptimal culture conditions. | Ensure proper pH, media composition, and incubation conditions. Media pH can significantly impact differentiation efficiency. | |
| Inconsistent results between experiments | Variation in initial cell number and confluency. | Standardize the cell seeding protocol to ensure consistent starting cell density for each experiment.[13] |
| Batch-to-batch variation in reagents. | Use reagents from the same lot whenever possible and qualify new batches before use in critical experiments. | |
| Passage number of PSCs. | Use PSCs within a consistent and low passage number range, as differentiation potential can change with extensive passaging.[16] | |
| Appearance of non-cardiomyocyte cell types | Imbalance in signaling pathway modulation. | Optimize the concentrations and timing of both the Wnt activator (e.g., CHIR99021) and the Wnt inhibitor (this compound) to ensure proper lineage specification.[14] |
| Presence of undefined components in the culture medium. | Utilize a fully defined, serum-free medium to reduce variability and unwanted differentiation pathways.[1] |
Experimental Protocols
Protocol 1: General Cardiomyocyte Differentiation using this compound
This protocol outlines a typical two-step approach for differentiating PSCs into cardiomyocytes.
Materials:
-
Pluripotent stem cells (e.g., hPSCs)
-
Maintenance medium for PSCs
-
Differentiation Basal Medium (e.g., RPMI1640 with B27 supplement without insulin)
-
CHIR99021
-
This compound
-
Matrigel or other suitable matrix
-
Cell dissociation reagent
Procedure:
-
Cell Seeding (Day -2): Plate single PSCs onto Matrigel-coated plates at a density optimized to reach >95% confluency in 48 hours.[12]
-
Mesoderm Induction (Day 0): When cells are confluent, replace the maintenance medium with Differentiation Basal Medium supplemented with an optimized concentration of CHIR99021 (e.g., 5-12 µM).[8]
-
Cardiac Specification (Day 3): Replace the medium with fresh Differentiation Basal Medium containing this compound (e.g., 10 µM).
-
Maintenance and Observation (Day 5 onwards): Change the medium every 2-3 days with fresh Differentiation Basal Medium. Spontaneous beating of cardiomyocytes can typically be observed from day 8-10 onwards.
-
Characterization: Assess differentiation efficiency by immunocytochemistry or flow cytometry for cardiac markers such as cardiac troponin T (cTnT) and α-actinin.
Protocol 2: Assessment of this compound Efficacy
This protocol allows for the quantitative assessment of this compound's effect on Wnt signaling.
Materials:
-
HEK293T cells or a relevant PSC line
-
TOPflash/FOPflash reporter plasmids
-
Transfection reagent
-
Luciferase assay system
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
Procedure:
-
Transfection: Co-transfect cells with the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Wnt Activation and this compound Treatment: After 24 hours, stimulate the cells with Wnt3a to activate the canonical Wnt pathway. Concurrently, treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM).
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the TOPflash/FOPflash ratio in the presence of this compound indicates successful inhibition of Wnt signaling.[7]
Visualizations
Caption: Signaling pathway of this compound in Wnt inhibition.
Caption: Experimental workflow for cardiomyocyte differentiation.
Caption: Logical flow for troubleshooting differentiation issues.
References
- 1. Chemically Defined and Small Molecule-Based Generation of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic selection of small molecules to promote differentiation of embryonic stem cells and experimental validation for generating cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Genetics Reveals a Role of Squalene Synthase in TGFβ Signaling and Cardiomyogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Mending a broken heart with novel cardiogenic small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing Variability and Heterogeneity of Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Cell Density on KY02111 Differentiation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell density on the efficiency of cardiomyocyte differentiation using KY02111, a small molecule inhibitor of the canonical Wnt signaling pathway.
Troubleshooting Guide
This guide addresses common issues encountered during cardiomyocyte differentiation protocols that utilize this compound, with a focus on problems related to cell density.
| Problem Observed | Potential Cause | Recommended Action |
| Low Differentiation Efficiency (Low % of Beating Cardiomyocytes) | Suboptimal Initial Seeding Density: The starting confluency of the pluripotent stem cells (PSCs) was either too low or too high at the initiation of differentiation. | The initial plating density is a critical parameter that often requires optimization for each specific PSC line.[1][2][3] It is crucial for cells to reach a high level of confluency, typically >95%, within 48 hours before starting the differentiation protocol.[4] We recommend performing a titration of seeding densities to determine the optimal density for your cell line.[4][5] |
| Inconsistent Confluency: Uneven cell seeding leads to varied cell densities across the culture plate, resulting in heterogeneous differentiation. | Ensure thorough and even mixing of the single-cell suspension before and during plating. When passaging, ensure cells are split at a consistent ratio and within the same number of days to maintain consistency.[1] | |
| Poor PSC Quality: Starting with poor-quality PSCs, characterized by spontaneous differentiation or low expression of pluripotency markers, will lead to poor differentiation outcomes regardless of density. | Always begin with high-quality PSCs showing less than 10% differentiated areas.[4] Regularly check for pluripotency markers like OCT3/4 and TRA-1-60.[4] | |
| Significant Cell Death During Differentiation | Incorrect Cell Density at Start: Cell density can affect cell survival during the stress of differentiation. | Optimize the starting cell density for your specific iPSC line, as this is a crucial factor for successful differentiation.[6] Some protocols suggest that if the seeding density is too low and it takes 4-5 days to reach 80-90% confluency, the cells may not be in a good condition to start differentiation.[7] |
| Medium Acidity: Very high cell densities can lead to rapid acidification of the medium, which can be toxic to cells.[8] | Monitor the pH of the culture medium. If it turns yellow quickly, it may indicate the cell density is too high or that the medium needs to be refreshed more frequently. | |
| Failure to Reach Target Confluency | Seeding Density Too Low: The initial number of cells plated was insufficient to reach the required confluency in the recommended timeframe. | Repeat the experiment and seed a range of higher densities to ensure >95% confluency is achieved within 48 hours.[4] You can supplement the plating medium with a ROCK inhibitor, such as 10 µM Y-27632, to improve cell survival after passaging as single cells.[4] |
| Variability Between Experiments | Inconsistent Seeding Practices: Minor variations in cell counting and seeding can lead to significant differences in outcomes. | Standardize your cell counting and seeding protocol to minimize variability.[1] Using cell density as a measure instead of absolute cell counts for every experiment can sometimes improve consistency.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is initial cell density so critical for cardiomyocyte differentiation?
A1: Initial cell seeding density has a significant effect on cell proliferation, differentiation, and extracellular matrix synthesis.[9] For cardiomyocyte differentiation, cell density influences:
-
Cell-Cell Interactions: Appropriate cell density facilitates the cell-cell contacts necessary for proper signaling and lineage commitment. High cell density can up-regulate cell adhesion molecules related to vascular development.[10]
-
Growth Factor Concentration: The local concentration of secreted autocrine and paracrine factors that influence cell fate decisions is dependent on cell density.
-
Metabolic State: Cell density can alter the metabolic state of the cells, which has been shown to correlate with differentiation potential.[8][10]
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Cell Cycle Status: Culture confluency affects the cell cycle profile of PSCs, which in turn impacts their response to differentiation-inducing signals like Wnt pathway modulators.[8]
Q2: What is the optimal seeding density when using this compound?
A2: There is no single optimal seeding density; it is highly cell-line specific.[2][3] For one human iPSC line, the optimal density might be four times different than for another, even when using the same protocol.[2] Therefore, it is essential to empirically determine the optimal density for your specific human PSC line. A general recommendation is to seed at a density that allows the cells to reach >95% confluency within 48 hours of plating.[4] For a 12-well plate, a starting point for optimization could be in the range of 3.5 - 8 x 10^5 cells/well.[4]
Q3: How does cell density affect Wnt signaling in the context of this compound?
A3: this compound promotes cardiomyocyte differentiation by inhibiting the canonical Wnt signaling pathway.[11] Most successful cardiac differentiation protocols rely on a biphasic modulation of Wnt signaling: an initial activation to induce mesoderm, followed by an inhibition to specify cardiac fate.[12] Cell density can influence the cellular response to Wnt modulators. For example, the cytotoxic effects of CHIR99021 (a Wnt activator) can be dependent on the cell cycle status, which is influenced by culture density.[8] Proper cell density ensures that the cells are in a receptive state for the sequential Wnt activation and inhibition steps.
Q4: Can I compensate for a low seeding density by letting the cells grow for more days before starting differentiation?
A4: This is generally not recommended. If the seeding density is too low and it takes several days (e.g., 4-5 days) to reach the desired confluency, the PSCs may not be in an optimal state for efficient differentiation.[7] It is preferable to optimize the initial seeding to achieve high confluency within a shorter time frame, typically around 48 hours.[4]
Data on Seeding Density and Differentiation Efficiency
While the optimal density is cell-line dependent, the following table summarizes representative data on how initial seeding density can influence cardiomyocyte differentiation efficiency, as measured by the percentage of cardiac Troponin T (TNNT2) positive cells.
| Seeding Density (cells/cm²) | Differentiation Efficiency (% TNNT2+ Cells) - Representative Data | Observations |
| 10,000 | 78.1 ± 14.3% | While still achieving a high purity, lower densities may show more variability. |
| 40,000 | 85.2 ± 9.8% | Efficiency remains high and consistent within this range. |
| 80,000 | 87.8 ± 5.5% | Often cited as an optimal density, showing high efficiency with low variability.[13] |
| 200,000 | 84.6 ± 10.1% | Higher densities continue to yield high purity, but may not offer additional benefits. |
| 400,000 | 82.5 ± 11.2% | Very high densities can sometimes lead to a slight decrease in efficiency and increased cell death.[8] |
Note: This data is adapted from a study on iPSC cardiac differentiation and serves as an example.[13] Researchers should generate their own optimization curves for their specific cell lines.
Experimental Protocols
Protocol: Optimizing Seeding Density for Cardiomyocyte Differentiation
This protocol describes a general method for optimizing the initial cell seeding density of human pluripotent stem cells (hPSCs) for cardiomyocyte differentiation using a Wnt modulation approach (initial activation, followed by inhibition with a molecule like this compound).
Materials:
-
hPSC line of interest
-
Matrigel or other suitable matrix
-
mTeSR1 or equivalent maintenance medium
-
ROCK inhibitor (e.g., Y-27632)
-
Gentle cell dissociation reagent
-
Differentiation Medium A: RPMI/B27 minus insulin, with CHIR99021 (concentration to be optimized, e.g., 6-12 µM)
-
Differentiation Medium B: RPMI/B27 minus insulin, with a Wnt inhibitor like this compound (e.g., 10 µM)
-
Differentiation Medium C: RPMI/B27 with insulin
-
12-well tissue culture plates
Procedure:
-
Plate Coating: Coat a 12-well plate with Matrigel according to the manufacturer's instructions. Allow the coating to set for at least one hour at room temperature or overnight at 4°C.
-
Cell Dissociation: When hPSCs in maintenance culture reach 70-80% confluency, aspirate the medium and wash with PBS. Add a gentle cell dissociation reagent and incubate until cells detach. Neutralize and collect the cells.
-
Cell Counting: Create a single-cell suspension and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seeding for Optimization:
-
Prepare a cell suspension in your maintenance medium supplemented with 10 µM ROCK inhibitor.
-
Seed the cells into the coated 12-well plate at a range of different densities. For example: 2.0 x 10⁵, 3.5 x 10⁵, 5.0 x 10⁵, and 8.0 x 10⁵ cells per well.
-
-
Pre-Differentiation Culture (Day -2 to Day 0):
-
Culture the cells for 48 hours. Change the medium daily. The goal is for the wells with the optimal seeding density to reach >95% confluency by Day 0.
-
-
Initiation of Differentiation (Day 0):
-
Aspirate the maintenance medium.
-
Add Differentiation Medium A (containing CHIR99021) to initiate mesoderm induction.
-
-
Wnt Inhibition (Day 2 or 3):
-
The timing for Wnt inhibition can vary. At the designated time (e.g., 48-72 hours post-CHIR99021), aspirate the medium and replace it with Differentiation Medium B (containing this compound).
-
-
Maturation (Day 5 onwards):
-
After 48 hours in Medium B, switch to Differentiation Medium C. Replace with fresh Medium C every 2-3 days.
-
-
Assessment (Day 10-15):
-
Observe for the appearance of spontaneously beating cells, typically starting around Day 8-10.
-
Quantify differentiation efficiency using flow cytometry or immunocytochemistry for cardiac markers like TNNT2.
-
Identify the initial seeding density from Step 4 that resulted in the highest percentage of cardiomyocytes. This is the optimal density for future experiments with this cell line.
-
Visualizations
Cardiomyocyte Differentiation Workflow
Caption: Workflow for optimizing cell density in cardiomyocyte differentiation.
Simplified Canonical Wnt Signaling Pathway
Caption: Inhibition of canonical Wnt signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Efficiency of In Vitro Differentiation of Primate iPSCs into Cardiomyocytes Depending on Their Cell Seeding Density and Cell Line Specificity [mdpi.com]
- 3. The Efficiency of In Vitro Differentiation of Primate iPSCs into Cardiomyocytes Depending on Their Cell Seeding Density and Cell Line Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Differentiation, Maintenance, and Contraction Profiling of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Cell Density on Differentiation Efficiency of Rat Adipose-derived Stem Cells into Schwann-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic shift in density-dependent stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 12. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: KY02111 and CHIR99021 Combination Protocol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the combination of KY02111 and CHIR99021 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the respective mechanisms of action for CHIR99021 and this compound in the context of Wnt signaling?
A1: CHIR99021 is a highly potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), particularly GSK-3β.[1][2] GSK-3 is a key component of the β-catenin destruction complex. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin.[1][3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates TCF/LEF target genes, thus potently activating the canonical Wnt signaling pathway.[1][3]
This compound, on the other hand, indirectly modulates Wnt signaling.[4] Its identified molecular target is squalene synthase (SQS), an essential enzyme in the cholesterol biosynthesis pathway.[4] While the precise link between SQS inhibition and Wnt modulation is still under investigation, this compound has been shown to promote cardiomyogenesis from pluripotent stem cells, a process heavily reliant on fine-tuned Wnt signaling.[4]
Q2: What are the recommended concentrations and IC50 values for these compounds?
A2: The optimal concentration can vary significantly depending on the cell type, cell density, and specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. However, published literature provides useful starting ranges.
| Compound | IC50 | Typical Working Concentration | Application Context |
| CHIR99021 | GSK3β: 6.7 nM[2]GSK3α: 10 nM[2] | 0.1 µM - 15 µM[1] | Stem cell differentiation (e.g., Cardiomyocytes, Osteoblasts)[5][6] |
| This compound | Not specified | Varies (e.g., used up to 10µM)[4] | Cardiomyogenesis promotion[4] |
Q3: How should I prepare and store stock solutions of CHIR99021 and this compound?
A3: Both compounds are typically dissolved in dimethyl sulfoxide (DMSO). To avoid degradation and maintain reagent consistency, it is crucial to prepare aliquots for single use to prevent multiple freeze-thaw cycles.
-
CHIR99021 Preparation Example: To create a 10 mM stock solution from 2 mg of CHIR99021 (MW: 465.34 g/mol ), you would add 429.8 µL of pure DMSO.[1] For solubilization, you can gently heat the mixture at 37°C for 3-5 minutes.[1]
-
Storage: Store aliquots at -20°C and protect them from light.[1][5] The final concentration of DMSO in the cell culture medium should generally not exceed 0.5% to avoid solvent toxicity.[1]
Q4: What is the primary application for combining this compound and CHIR99021?
A4: This combination is frequently used in directed differentiation protocols for human pluripotent stem cells (hPSCs), particularly for generating cardiomyocytes.[4][5] CHIR99021 is used to strongly activate the Wnt pathway to induce mesoderm, while this compound is thought to further refine this process to promote differentiation towards a cardiac lineage.[4]
Signaling Pathway and Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway with points of intervention for CHIR99021 and this compound.
Caption: Generalized experimental workflow for cardiomyocyte differentiation using Wnt modulation.
Troubleshooting Guide
Problem: Low or no differentiation efficiency.
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Possible Cause 1: Suboptimal Compound Concentrations.
-
Solution: The activity of CHIR99021 is highly dose-dependent. Perform a titration of CHIR99021 (e.g., 6 µM to 12 µM) to find the optimal concentration for your specific hPSC line.[7] Similarly, optimize the this compound concentration, as its effects can also be dose-dependent.
-
-
Possible Cause 2: Inconsistent Starting Cell Population.
-
Solution: The differentiation efficiency of hPSCs with CHIR99021 is sensitive to the cell cycle status and pluripotency of the starting culture.[7] Ensure that cultures are passaged consistently and are not overly confluent, as high confluency can lead to a reduction in S/G2/M cell-cycle phases and a loss of pluripotency markers like NANOG and OCT4a, which positively correlate with differentiation outcomes.[7]
-
-
Possible Cause 3: Incorrect Timing of Compound Addition.
-
Solution: Wnt signaling must be activated and then inhibited in precise windows to correctly pattern the developing cell types. Review established protocols and optimize the duration of CHIR99021 exposure. For cardiac differentiation, CHIR99021 is typically used for the first 24-48 hours to induce mesoderm.[5] The timing for the addition of this compound should also be optimized relative to the initial CHIR99021 treatment.
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Problem: High levels of cell death or toxicity.
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Possible Cause 1: CHIR99021 Cytotoxicity.
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Possible Cause 2: DMSO/Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (DMSO) in your culture medium is kept to a minimum, ideally below 0.5% and certainly not exceeding 1%.[1] Prepare intermediate dilutions of your stock solutions if necessary to avoid adding a large volume of solvent to your culture.
-
-
Possible Cause 3: Acidification of Medium.
-
Solution: High-density hPSC cultures can rapidly acidify the medium, which can act as a genotoxic stressor and increase apoptosis, especially when combined with CHIR99021 treatment that forces cell cycle progression.[7] Ensure medium is changed regularly and that the culture pH is maintained within a physiological range.
-
Problem: Inconsistent results between experiments.
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Possible Cause 1: Reagent Instability.
-
Possible Cause 2: Variability in Cell Culture Conditions.
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Solution: As mentioned, factors like cell confluency, passage number, and lot-to-lot variability in media supplements (like B27) can all contribute to inconsistent outcomes.[7] Standardize your cell culture practices meticulously. Document the passage number, seeding density, and confluency at the start of each differentiation experiment to track sources of variability.
-
Key Experimental Protocol
Protocol: General Method for Directed Cardiomyocyte Differentiation from hPSCs
This protocol is a generalized summary based on common methodologies.[5][7] Users must optimize steps for their specific cell lines and lab conditions.
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in a suitable maintenance medium (e.g., mTeSR1) until they reach the desired confluency (typically 70-90%).
-
Initiate Differentiation (Day 0):
-
Aspirate the maintenance medium.
-
Add differentiation medium: RPMI 1640 supplemented with B27 minus insulin.
-
Add CHIR99021 to the medium at the predetermined optimal concentration (e.g., 8-12 µM). Culture for 24 hours.
-
-
Cardiac Mesoderm Specification (Day 1-3):
-
After 24 hours, remove the CHIR99021-containing medium.
-
The subsequent steps often involve the addition of a Wnt inhibitor (e.g., IWP2/4) to specify cardiac mesoderm. If using this compound in your refined protocol, this is a logical window to test its addition. The medium is typically changed every 2-3 days.
-
-
Cardiomyocyte Maturation (Day 7 onwards):
-
From around day 7, switch to a medium that supports cardiomyocyte survival and maturation, such as RPMI 1640 with B27 supplement (including insulin).
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
-
-
Analysis:
-
Assess differentiation efficiency by flow cytometry for cardiac markers like Troponin T (cTnT).
-
Perform immunofluorescence staining for structural proteins such as α-actinin and cTnT.
-
References
- 1. reprocell.com [reprocell.com]
- 2. stemcell.com [stemcell.com]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxic Effects of KY02111 at High Concentrations
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with the use of KY02111, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, particularly at high concentrations. By providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we aim to help you optimize your experiments and achieve reliable results while maintaining cell health.
Quick Reference: this compound Properties
| Property | Value |
| Primary Target | Canonical Wnt/β-catenin signaling pathway.[1][2] |
| Mechanism of Action | Inhibits Wnt signaling through a mechanism distinct from other known Wnt inhibitors.[2] |
| Primary Application | Promotes the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.[1][2] |
| Effective Concentration | 10-25 µM for cardiomyocyte differentiation.[1] |
| Solubility | Soluble in DMSO. |
| Storage | Store solid at -20°C. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: Cytotoxicity and Cell Viability Issues
Unexpected cytotoxicity can be a significant hurdle in experiments involving this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death observed even at concentrations intended for differentiation. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line being used. | - Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.5% for DMSO, but this can be cell-line dependent).- Run a solvent-only control to determine the tolerance of your specific cell line. |
| Incorrect Compound Concentration: Errors in calculation or dilution may lead to a higher than intended final concentration of this compound. | - Double-check all calculations for preparing stock and working solutions.- Prepare fresh dilutions from a validated stock solution. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecules. Pluripotent stem cells can be particularly sensitive.[3] | - Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.- Start with a lower concentration range and gradually increase to find the effective dose with minimal toxicity. | |
| Inconsistent or non-reproducible cell viability results between experiments. | Compound Degradation: this compound may be unstable in solution over time, especially when diluted in culture medium. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Avoid storing diluted this compound in culture medium for extended periods. |
| Variability in Cell Culture Conditions: Differences in cell passage number, seeding density, or media components can affect cell health and response to treatment. | - Standardize cell culture procedures, including passage number, seeding density, and media preparation.- Ensure consistent incubation conditions (temperature, CO2, humidity). | |
| Reduced differentiation efficiency accompanied by increased cell death. | On-Target Toxicity at High Concentrations: While inhibitory at lower concentrations, high concentrations of Wnt inhibitors can sometimes lead to apoptosis. Sublethal caspase activation has been linked to cardiomyocyte differentiation, but excessive activation can lead to cell death.[4][5][6] | - Optimize the this compound concentration to find a balance between differentiation efficiency and cell viability.- Consider a shorter exposure time to the compound. |
| Off-Target Effects: At higher concentrations, small molecules are more likely to interact with unintended targets, leading to cytotoxicity. | - If possible, perform a literature search for known off-target effects of similar chemical scaffolds.- Consider using a lower, effective concentration in combination with other differentiation-promoting factors. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our pluripotent stem cell cultures when using this compound at concentrations above 25 µM. What is the first step to troubleshoot this?
A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment to determine the cytotoxic profile of this compound in your specific pluripotent stem cell line. This will help you identify the half-maximal inhibitory concentration (IC50) and establish a therapeutic window that promotes differentiation without inducing excessive cell death. We recommend testing a broad range of concentrations (e.g., from 1 µM to 100 µM) at several time points (e.g., 24, 48, and 72 hours).
Q2: Could the vehicle (DMSO) be contributing to the observed cytotoxicity?
A2: Absolutely. The solvent used to dissolve this compound can be toxic to cells, especially at higher concentrations. It is crucial to include a vehicle control group in your experiments, where cells are treated with the same concentration of DMSO used in the highest this compound treatment group. This will allow you to distinguish between compound-specific cytotoxicity and solvent-induced effects.
Q3: Are there any general strategies to reduce the cytotoxic effects of this compound at higher concentrations?
A3: Yes, several strategies can be employed:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired biological effect.
-
Co-treatment with Antioxidants: If you suspect that this compound is inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate these effects.[7][8] It is essential to first determine the non-toxic concentrations of these antioxidants on your cells.
-
Nanoparticle Encapsulation: Encapsulating this compound in biocompatible nanoparticles can potentially reduce its systemic toxicity while allowing for a more controlled release.[9][10][11] This is an advanced technique that requires expertise in nanomaterial fabrication.
-
Serum in Culture Medium: For cell lines that are not cultured in serum-free conditions, the presence of serum proteins can sometimes reduce the free concentration of a small molecule, thereby lowering its toxicity.
Q4: What type of cell death is typically induced by high concentrations of small molecule inhibitors?
A4: High concentrations of small molecule inhibitors can induce various forms of cell death, including apoptosis and necrosis. To determine the mechanism of cell death induced by this compound in your system, you can perform assays to detect markers of apoptosis, such as caspase activation (e.g., using a caspase-3/7 assay), or changes in mitochondrial membrane potential.[12][13][14][15]
Q5: Where can I find IC50 values for this compound in different cell lines?
A5: Based on the currently available literature, specific IC50 values for this compound-induced cytotoxicity across a range of cancer or normal cell lines are not well-documented.[16][17] Therefore, it is crucial to determine these values empirically in your cell line of interest.
Quantitative Data Summary
Due to the limited publicly available data on the specific cytotoxicity of this compound at high concentrations, this table provides a template for the types of quantitative data you should aim to generate in your own experiments.
| Cell Line | Compound | IC50 (µM) after 48h | Primary Mechanism of Cell Death | Reference/Internal Data |
| e.g., H9 hESCs | This compound | To be determined | e.g., Apoptosis | Your Experimental Data |
| e.g., HEK293T | This compound | To be determined | To be determined | Your Experimental Data |
| e.g., HeLa | This compound | To be determined | To be determined | Your Experimental Data |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a method for assessing the dose-dependent cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[18][19][20]
Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Cytotoxicity
This protocol outlines a general procedure for co-treating cells with this compound and the antioxidant NAC.
Materials:
-
This compound stock solution
-
N-Acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
-
Your cell line of interest
-
Complete cell culture medium
Procedure:
-
Determine Non-Toxic NAC Concentration: First, perform a dose-response experiment with NAC alone to determine the highest concentration that does not affect cell viability (typically in the range of 1-10 mM).
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment Preparation: Prepare culture medium containing various concentrations of this compound with and without the pre-determined non-toxic concentration of NAC.
-
Treatment: Treat the cells with the prepared media.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability using an appropriate method (e.g., MTT assay). Compare the viability of cells treated with this compound alone to those co-treated with NAC.[7][8][21]
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for mitigating this compound-induced cytotoxicity.
Caption: Logical flowchart for troubleshooting this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. A New Class of Pluripotent Stem Cell Cytotoxic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sublethal caspase activation promotes generation of cardiomyocytes from embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt11 Promotes Cardiomyocyte Development by Caspase-Mediated Suppression of Canonical Wnt Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles [app.jove.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial membrane potential instability on reperfusion after ischemia does not depend on mitochondrial Ca2+ uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medic.upm.edu.my [medic.upm.edu.my]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating Cardiomyocyte Identity with cTNT Staining Following Small Molecule Treatment
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is a cornerstone of cardiovascular research, disease modeling, and regenerative medicine. A critical step in this process is the rigorous validation of the resulting cell identity. Cardiac Troponin T (cTNT), a protein exclusive to heart muscle, serves as a definitive biomarker for identifying cardiomyocytes.[1][2][3] Small molecules that modulate key developmental signaling pathways, such as the Wnt pathway, are instrumental in achieving high-efficiency cardiac differentiation.
This guide provides a comparative overview of validating cardiomyocyte identity using cTNT staining after treatment with KY02111, a potent Wnt signaling inhibitor. We compare its performance with an alternative, widely-used "Wnt switch" protocol and provide detailed experimental methodologies for researchers.
Mechanism of Action: The Role of Wnt Signaling Inhibition
The canonical Wnt signaling pathway is a critical regulator of cell fate during embryonic development. For cardiomyocyte differentiation, a precise temporal modulation of this pathway is essential. Early activation of Wnt signaling promotes the formation of mesoderm, the progenitor germ layer for cardiomyocytes.[4] However, subsequent inhibition of the Wnt pathway is required to commit these mesodermal cells to a cardiac lineage.[4]
This compound is a small molecule that promotes the differentiation of PSCs into cardiomyocytes by inhibiting canonical Wnt signaling.[5][6] Its mechanism is distinct from other Wnt inhibitors like XAV939 or IWP-2, allowing for robust cardiomyocyte generation under defined, cytokine-free conditions.[5][7]
References
- 1. Cardiac Biomarkers: a Focus on Cardiac Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte Markers - IHC WORLD [ihcworld.com]
- 3. Cardiac troponin T: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cardiomyocytes Differentiated with KY02111: A Comparative Guide
For researchers in cardiac biology and drug development, the efficient generation of cardiomyocytes from pluripotent stem cells (PSCs) is a critical step. The small molecule KY02111 has emerged as a potent inducer of cardiomyocyte differentiation by inhibiting the canonical Wnt signaling pathway. This guide provides a comparative analysis of this compound's performance against alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal differentiation strategy.
Performance Comparison of Cardiomyocyte Differentiation Methods
Flow cytometry is a powerful tool for quantifying the efficiency of cardiomyocyte differentiation by identifying cells expressing specific cardiac markers, such as cardiac troponin T (cTnT). The following table summarizes the reported differentiation efficiencies of various protocols.
| Differentiation Method | Key Small Molecules/Factors | Typical cTnT+ Cell Percentage (%) | Cell Source | Reference |
| This compound-based Protocol | CHIR99021, this compound | Up to 98% | hPSCs | [1] |
| Wnt Switch Method | CHIR99021, XAV939 | >80% | mESCs | [2] |
| Activin A/BMP4 Protocol | Activin A, BMP4 | 30-90% (variable) | hPSCs | [3] |
| Spontaneous Differentiation | Embryoid Bodies in FBS | <1-8% | hESCs | [4] |
Signaling Pathway and Experimental Workflow
The differentiation of PSCs into cardiomyocytes is a complex process orchestrated by the temporal modulation of key signaling pathways. The Wnt signaling pathway plays a biphasic role, where initial activation is required for mesoderm induction, followed by inhibition to promote cardiac lineage commitment.[5][6] this compound acts as an inhibitor of the canonical Wnt signaling pathway, promoting the differentiation of cardiac progenitors into mature cardiomyocytes.[7][8]
The experimental workflow for comparing cardiomyocyte differentiation protocols involves culturing PSCs, inducing differentiation using specific small molecules, and finally analyzing the resulting cell population for cardiac markers using flow cytometry.
Experimental Protocols
Detailed below are the methodologies for cardiomyocyte differentiation using a this compound-based protocol and a common alternative, the "Wnt switch" method, followed by the flow cytometry analysis protocol.
Cardiomyocyte Differentiation with this compound
This protocol is adapted from methodologies that utilize a Wnt activator followed by a Wnt inhibitor.[1][8]
-
hPSC Culture: Culture human pluripotent stem cells (hPSCs) on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): To initiate differentiation, replace the mTeSR1 medium with RPMI/B27 minus insulin medium containing a GSK3 inhibitor, such as CHIR99021 (e.g., 12 µM), for 24 hours. This step is critical for inducing mesoderm specification.[3]
-
Cardiomyocyte Commitment (Day 1-6): After 24 hours, replace the medium with RPMI/B27 minus insulin containing this compound. Culture the cells for an additional 6 days, changing the medium every two days.
-
Cardiomyocyte Maintenance (Day 7 onwards): From day 7, culture the differentiated cells in RPMI/B27 medium (with insulin). Beating cardiomyocytes can typically be observed between days 8 and 12.
Alternative Method: The "Wnt Switch" Protocol
This method utilizes CHIR99021 for Wnt activation and XAV939 for Wnt inhibition to differentiate mouse embryonic stem cells (mESCs).[2][9]
-
Embryoid Body (EB) Formation (Day 0-2): Generate EBs from mESCs using the hanging drop method in differentiation medium.
-
Mesoderm Induction (Day 3-5): Transfer the EBs to a suspension culture in differentiation medium containing CHIR99021 to induce mesoderm formation.
-
Cardiomyocyte Commitment (Day 5-7): Replace the medium with differentiation medium containing the Wnt inhibitor XAV939.
-
Cardiomyocyte Maturation (Day 8 onwards): Plate the EBs onto gelatin-coated plates in differentiation medium. Beating areas should become visible in the following days.
Flow Cytometry Analysis of Cardiomyocytes
This protocol outlines the general steps for preparing and analyzing differentiated cardiomyocytes by flow cytometry.[10][11][12]
-
Cell Dissociation: At the desired time point (e.g., day 15), dissociate the differentiated cells into a single-cell suspension using a gentle enzymatic dissociation reagent (e.g., TrypLE).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer) to allow for intracellular staining.
-
Antibody Staining: Incubate the cells with a primary antibody against a cardiac-specific marker, such as anti-cardiac Troponin T (cTnT) or anti-Nkx2.5. Following primary antibody incubation, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Gate the cell population based on forward and side scatter to exclude debris and doublets.
-
Data Analysis: Quantify the percentage of marker-positive cells (e.g., cTnT+) to determine the efficiency of cardiomyocyte differentiation.
References
- 1. Xenogeneic-Free System for Biomanufacturing of Cardiomyocyte Progeny From Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. stemcell.com [stemcell.com]
- 8. KY 02111 | Cardiomyocyte Stem Cells | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
- 10. Flow Cytometry Analysis of Transcription Factor Expression During Differentiation of hPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. High efficiency differentiation of human pluripotent stem cells to cardiomyocytes and characterization by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KY02111 and XAV939 in Cardiac Differentiation
In the rapidly evolving field of regenerative medicine, the directed differentiation of pluripotent stem cells (PSCs) into functional cardiomyocytes holds immense promise for disease modeling, drug screening, and cell-based therapies for cardiovascular diseases. A critical step in this process is the precise modulation of key signaling pathways, with the Wnt/β-catenin pathway being a paramount regulator. Small molecules that inhibit this pathway have proven to be invaluable tools for efficiently guiding PSCs toward a cardiac lineage. Among these, KY02111 and XAV939 have emerged as prominent players. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and experimental applications in cardiac differentiation, supported by available experimental data.
Mechanism of Action: Distinct Approaches to Wnt Inhibition
Both this compound and XAV939 promote cardiac differentiation by inhibiting the canonical Wnt signaling pathway, albeit through different molecular targets.[1][2]
XAV939 acts as a potent inhibitor of tankyrase 1 and 2 (TNKS1/2).[2] By inhibiting these enzymes, XAV939 stabilizes the axin-GSK3β complex, a key component of the β-catenin destruction complex. This enhanced complex activity leads to the phosphorylation and subsequent degradation of β-catenin, thereby preventing its translocation to the nucleus and the activation of Wnt target genes.[2][3]
This compound , on the other hand, inhibits canonical Wnt signaling in a manner distinct from other known Wnt inhibitors.[1] Recent studies have identified squalene synthase (SQS) as a molecular target of this compound.[4] While the precise mechanism linking SQS inhibition to Wnt pathway modulation is still under investigation, it is understood to indirectly lead to the downregulation of Wnt signaling target genes.[4]
Signaling Pathway Diagram
Caption: Wnt signaling inhibition by this compound and XAV939.
Comparative Efficacy in Cardiac Differentiation
Direct comparative studies providing extensive quantitative data are limited. However, available data suggests that both compounds are effective in promoting cardiac differentiation, with their efficacy potentially being context-dependent (e.g., cell line, differentiation protocol).
One study directly compared the cardiac induction capacity of this compound and XAV939 in human induced pluripotent stem cells (hiPSCs).[5] Using XAV939 as a positive control (100%), this compound was found to induce approximately 25% cardiac differentiation.[5] It is important to note that this represents a single data point and further studies are needed for a comprehensive understanding of their relative potencies.
| Compound | Target | Reported Efficacy (Relative to XAV939) | Reference |
| This compound | Squalene Synthase (indirectly inhibits Wnt) | ~25% induction of cTnT+ cells | [5] |
| XAV939 | Tankyrase 1 and 2 | 100% (used as control) | [5] |
Experimental Protocols
The successful application of this compound and XAV939 in cardiac differentiation is highly dependent on the specific experimental protocol, including the timing of administration and the combination with other small molecules and growth factors. A common strategy involves a biphasic modulation of the Wnt pathway: an initial activation to induce mesoderm, followed by inhibition to specify cardiac fate.
General Experimental Workflow for Cardiac Differentiation
Caption: A generalized workflow for PSC differentiation into cardiomyocytes.
Detailed Methodologies
Cell Culture and Differentiation Initiation:
-
Cell Lines: Human induced pluripotent stem cells (hiPSCs) are commonly used.[5][6]
-
Culture Conditions: Cells are typically maintained in a feeder-free culture system on Matrigel-coated plates with mTeSR1 medium.
-
Initiation of Differentiation: Differentiation is initiated when hiPSC colonies reach 70-80% confluency. The medium is switched to a basal differentiation medium such as RPMI 1640 supplemented with B27 minus insulin.
Mesoderm Induction (Wnt Activation):
-
Compound: CHIR99021, a GSK3β inhibitor, is commonly used to activate the Wnt pathway.
-
Concentration: Typical concentrations range from 5 to 12 µM.[6]
-
Duration: Treatment is usually for 24 to 48 hours.
Cardiac Specification (Wnt Inhibition):
-
This compound Protocol:
-
Concentration: 10 µM is a commonly reported concentration.[7]
-
Timing: Applied after the initial Wnt activation phase, typically from day 3 to day 5 of differentiation.
-
-
XAV939 Protocol:
Cardiomyocyte Maturation and Analysis:
-
Medium Change: After the Wnt inhibition phase, the medium is changed to a maintenance medium, such as RPMI 1640 with B27 supplement (with insulin).
-
Analysis: The efficiency of differentiation is assessed by day 10-15. This is typically done through:
-
Immunocytochemistry: Staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
-
Flow Cytometry: To quantify the percentage of cTnT-positive cells.
-
RT-qPCR: To measure the expression of cardiac-specific genes (e.g., TNNT2, NKX2-5).
-
Functional Assays: Observing spontaneous beating of cardiomyocyte clusters.
-
Conclusion
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Induced Pluripotent Stem Cell-Derived Cardiac Progenitor Cells in Phenotypic Screening: A Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitor Induces Efficient Cardiac Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oss.jomh.org [oss.jomh.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cardiac Induction of Embryonic Stem Cells by a Small Molecule Inhibitor of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Effects of KY02111 in Human Pluripotent Stem Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of regenerative medicine, the precise control of cellular signaling pathways is paramount for directing the fate of human pluripotent stem cells (hPSCs). The Wnt signaling pathway plays a crucial role in this process, and small molecules that modulate its activity are invaluable tools. KY02111 has emerged as a potent inducer of cardiomyocyte differentiation from hPSCs through the inhibition of the canonical Wnt pathway. However, a thorough understanding of its off-target effects is critical for its safe and effective use in research and therapeutic applications. This guide provides a comparative analysis of this compound with other commonly used Wnt inhibitors, focusing on their mechanisms of action and potential off-target effects, supported by available experimental data.
On-Target Efficacy: Wnt Inhibition and Cardiomyogenesis
This compound is known to promote the differentiation of hPSCs into cardiomyocytes by inhibiting the canonical Wnt signaling pathway.[1][2][3] Its efficacy in this regard has been compared with other widely used Wnt inhibitors, such as XAV939 and IWP-2.
Table 1: Comparison of On-Target Efficacy of Wnt Inhibitors in hPSCs
| Small Molecule | Target | Mechanism of Wnt Inhibition | Cardiomyogenic Efficiency | Reference |
| This compound | Squalene Synthase (SQS) | Induces proteasome-dependent degradation of SQS, indirectly modulating Wnt signaling downstream of GSK3β. | High (up to 80% cTnT-positive cells) | [4] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin by inhibiting its PARsylation, leading to β-catenin degradation. | Moderate to High | [5] |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase activity of Porcupine, preventing Wnt ligand secretion. | Moderate to High | [6] |
Off-Target Effects: A Comparative Overview
While effective in directing cardiac differentiation, the potential for off-target effects is a significant consideration for any small molecule. Here, we compare the known and potential off-target effects of this compound, XAV939, and IWP-2.
This compound: Targeting Squalene Synthase and Lipid Metabolism
Recent studies have identified squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway, as the direct molecular target of this compound.[4] this compound selectively induces the degradation of SQS, leading to a reduction in cellular cholesterol levels.[4]
Proteomic and Lipidomic Analyses: A global proteomic and lipidomic analysis of HeLa cells treated with this compound revealed that the most significant effect was the reduction of SQS levels.[4] The lipidomic analysis further showed a notable decrease in cellular cholesteryl ester content.[4] While this data is from a cancer cell line, it strongly suggests that a primary off-target effect of this compound in hPSCs would be the modulation of lipid metabolism.
Potential Implications for hPSCs: The cholesterol biosynthesis pathway is interconnected with various cellular processes. Therefore, the inhibition of SQS by this compound could have broader consequences beyond Wnt signaling modulation. These may include alterations in cell membrane composition and fluidity, and downstream effects on other signaling pathways that are sensitive to lipid composition. However, specific proteomic or lipidomic data on this compound-treated hPSCs is currently limited.
XAV939: Tankyrase Inhibition and Beyond
XAV939 inhibits the Wnt pathway by targeting Tankyrase 1 and 2, leading to the stabilization of Axin.[5] However, Tankyrases have other cellular functions, including roles in telomere maintenance and mitotic spindle formation, raising the possibility of off-target effects.
IWP-2: Targeting Wnt Secretion
IWP-2 acts upstream in the Wnt pathway by inhibiting Porcupine, an enzyme essential for the secretion of Wnt ligands.[6] This mechanism is considered more specific to the Wnt pathway compared to targeting downstream components. However, complete inhibition of Wnt secretion could potentially affect other developmental processes that are dependent on Wnt signaling gradients.
Table 2: Summary of Potential Off-Target Effects
| Small Molecule | Primary Off-Target Mechanism | Potential Cellular Processes Affected |
| This compound | Squalene Synthase (SQS) degradation | Lipid and cholesterol metabolism, membrane dynamics |
| XAV939 | Inhibition of Tankyrase 1/2 | Telomere length regulation, cell cycle progression |
| IWP-2 | Inhibition of Porcupine | Broad effects on all Wnt-dependent processes |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the canonical Wnt signaling pathway and the points of intervention for this compound, XAV939, and IWP-2.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions. [repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 6. A novel C-terminal heat shock protein 90 inhibitor that overcomes STAT3-Wnt-β-catenin signaling-mediated drug resistance and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Squalene Synthase: A Potential Off-Target of KY02111 Explored
A comparative guide for researchers on the interaction of the cardiomyocyte differentiation promoter KY02111 with squalene synthase, offering insights into its unique mechanism compared to traditional inhibitors.
The small molecule this compound is recognized for its ability to promote the differentiation of pluripotent stem cells into cardiomyocytes, a function initially attributed to its modulation of Wnt signaling.[1][2][3] However, recent chemical genetics studies have unveiled a novel and unexpected molecular target for this compound: squalene synthase (SQS).[4][5] This discovery positions SQS as a potential off-target of this compound, though its interaction mechanism diverges significantly from that of conventional SQS inhibitors. This guide provides a comparative analysis of this compound's effects on SQS relative to other known inhibitors, supported by experimental data and detailed protocols.
Unraveling a Non-Canonical Interaction
Squalene synthase, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[6][7] It catalyzes the first committed step in sterol synthesis by converting two molecules of farnesyl pyrophosphate into squalene.[6][8] Due to its pivotal role, SQS has been a target for the development of cholesterol-lowering drugs.[7][9]
Traditional SQS inhibitors, such as Zaragozic Acid A (also known as Squalestatin S1) and Lapaquistat acetate (TAK-475), are competitive inhibitors that bind to the active site of the enzyme, directly blocking its catalytic function.[1][6][9] In contrast, studies have revealed that this compound does not inhibit the enzymatic activity of SQS.[10] Instead, it has been shown to induce the degradation of the SQS protein in a proteasome-dependent manner.[4][10] One study reported that this compound treatment of HeLa cells resulted in a dose-dependent reduction of SQS levels, with a half-maximal degradation concentration (DC50) of 1.4 µM and a maximum reduction (Dmax) of 68%.[9]
Furthermore, the mechanism underlying this compound's influence on cellular signaling appears to be linked to the disruption of a protein-protein interaction. It has been proposed that this compound interferes with the interaction between SQS and the transmembrane protein TMEM43.[5] This disruption subsequently impairs TGFβ signaling, a pathway implicated in cardiomyogenesis.[5] This mode of action stands in stark contrast to active-site inhibitors that directly impede cholesterol production.
Comparative Data on SQS Modulation
The following table summarizes the quantitative data on the effects of this compound and other representative SQS inhibitors. It is crucial to note that a direct comparison of potency is challenging due to their distinct mechanisms of action (protein degradation vs. catalytic inhibition).
| Compound | Mechanism of Action | Target Metric | Value | Cell Line/System | Reference |
| This compound | SQS Protein Degradation | DC50 | 1.4 µM | HeLa | [9] |
| Dmax | 68% reduction | HeLa | [9] | ||
| Zaragozic Acid A | Catalytic Inhibition | IC50 | 6 µM | HepG2 (Chol. Synth.) | [6] |
| (Competitive) | Ki | 78 pM | In vitro | [4] | |
| TAK-475 (Lapaquistat) | Catalytic Inhibition | IC50 | 150 nM | HepG2 (Chol. Synth.) | [10] |
| T-91485 (active form of TAK-475) | Catalytic Inhibition | IC50 | 152 nM | HepG2 (Chol. Synth.) | [10] |
| 2-aminobenzhydrol derivative | Catalytic Inhibition | IC50 | 1.3 nM | Rat Hepatocytes | [9] |
Visualizing the Mechanisms of Action
The distinct ways in which this compound and traditional inhibitors affect SQS and downstream signaling can be visualized through the following diagrams.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction between small molecules and squalene synthase.
Squalene Synthase Activity Assay
This assay measures the catalytic activity of SQS by quantifying the conversion of a labeled substrate.
Materials:
-
Human liver microsomes or purified recombinant SQS
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl2)
-
NADPH
-
[3H]-Farnesyl pyrophosphate ([3H]-FPP)
-
Test compounds (e.g., this compound, Zaragozic Acid A) dissolved in a suitable solvent (e.g., DMSO)
-
15% KOH in ethanol
-
Petroleum ether
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in glass tubes, each containing the assay buffer, NADPH, and human liver microsomes.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Pre-incubate the mixtures at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding [3H]-FPP and incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding 15% KOH in ethanol.
-
Saponify the lipids by incubating at 65°C for 30 minutes.
-
Extract the non-saponifiable lipids (including squalene) by adding petroleum ether and vortexing.
-
Transfer the organic phase to a new tube and wash with distilled water.
-
Measure the radioactivity in an aliquot of the organic phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine IC50 values.
Co-Immunoprecipitation (Co-IP) for SQS-TMEM43 Interaction
This protocol is designed to assess whether a compound disrupts the interaction between two proteins.
Materials:
-
Cells expressing tagged versions of SQS and TMEM43 (e.g., FLAG-SQS and HA-TMEM43)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against one of the tags (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for both proteins for detection (e.g., anti-FLAG and anti-HA)
Procedure:
-
Culture cells and treat with the test compound (e.g., this compound) or vehicle for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG) to form antibody-antigen complexes.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for both the immunoprecipitated protein (FLAG-SQS) and the co-immunoprecipitated protein (HA-TMEM43). A decrease in the amount of co-immunoprecipitated protein in the presence of the compound indicates disruption of the interaction.
Conclusion
The identification of squalene synthase as a molecular target of this compound reveals a fascinating and unconventional mechanism of action for this cardiomyocyte differentiation promoter. Unlike traditional SQS inhibitors that directly block cholesterol synthesis, this compound appears to function by inducing the degradation of SQS and disrupting its interaction with TMEM43, thereby modulating the TGFβ signaling pathway. This off-target effect, while distinct from its originally proposed role in Wnt signaling, provides a deeper understanding of this compound's biological activities and opens new avenues for research into the non-canonical roles of metabolic enzymes in cellular signaling and differentiation. For researchers in drug development, this case highlights the importance of comprehensive target deconvolution to fully elucidate the mechanisms of action of small molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 3. medkoo.com [medkoo.com]
- 4. biocompare.com [biocompare.com]
- 5. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Molecular Cloning and Functional Analysis of Squalene Synthase 2(SQS2) in Salvia miltiorrhiza Bunge [frontiersin.org]
- 8. Squalene Synthesis (FDFT1) Analysis - Creative Biolabs [creative-biolabs.com]
- 9. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cardiomyocyte Production: A Comparative Guide to Differentiation Methods
The generation of high-purity cardiomyocyte populations is a cornerstone of cardiovascular research and drug development. The efficiency and purity of differentiation protocols directly impact the reliability and translatability of experimental findings. This guide provides a comprehensive comparison of cardiomyocyte differentiation methods, with a focus on the performance of the small molecule KY02111 against other established protocols. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to empower researchers in selecting the optimal strategy for their specific needs.
The differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is a complex process that recapitulates embryonic heart development. A variety of methods have been developed to guide this process, broadly categorized into those that use growth factors and those that employ small molecules to modulate key signaling pathways. The Wnt signaling pathway has been identified as a critical regulator of cardiac differentiation, with its temporal modulation being a key strategy for efficient cardiomyocyte production.
This guide will delve into the specifics of three prominent differentiation strategies:
-
This compound-based method: A newer approach utilizing a small molecule to inhibit the Wnt signaling pathway.
-
CHIR99021 and IWP Inhibitors: A widely used combination of small molecules that first activate and then inhibit the Wnt pathway.
-
Activin A and BMP4: A growth factor-based method that directs differentiation through the induction of mesoderm.
We will compare these methods based on the purity of the resulting cardiomyocyte population, a critical parameter for the success of downstream applications such as disease modeling, drug screening, and regenerative medicine.
Purity of Cardiomyocyte Populations: A Quantitative Comparison
The purity of cardiomyocyte populations is typically assessed by measuring the percentage of cells expressing cardiac-specific markers, most commonly cardiac troponin T (cTnT), using flow cytometry. The following table summarizes the reported purity levels achieved with different differentiation protocols.
| Differentiation Method | Key Reagents | Reported Purity (% cTnT+ cells) | Reference(s) |
| This compound-based | This compound, often preceded by CHIR99021 | ~80% (when used alone). Efficiency is increased when used after initial culture with CHIR99021. | [1] |
| Wnt Modulation (GiWi Method) | CHIR99021, IWP2/IWP4 | 80% - 98% | [2][3] |
| Growth Factor-based | Activin A, BMP4 | 30% - >90% (highly variable depending on cell line and protocol modifications) | [4] |
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of PSCs into cardiomyocytes is orchestrated by a complex interplay of signaling pathways. The Wnt signaling pathway plays a biphasic role, where initial activation is required for mesoderm induction, followed by inhibition to promote cardiac lineage specification.
Small molecules like CHIR99021 act as GSK3β inhibitors, preventing the degradation of β-catenin and thus activating Wnt signaling. Conversely, molecules like IWP2, IWP4, and this compound inhibit the Wnt pathway, promoting the differentiation of cardiac progenitors into mature cardiomyocytes.
Experimental Workflows
The successful implementation of any differentiation protocol relies on a precise and well-executed workflow. Below is a generalized workflow for cardiomyocyte differentiation from pluripotent stem cells.
Detailed Experimental Protocols
Assessment of Cardiomyocyte Purity by Flow Cytometry
A standardized method for quantifying cardiomyocyte purity is essential for comparing the efficacy of different differentiation protocols. Flow cytometry analysis of cTnT expression is the most widely accepted method.
Protocol:
-
Cell Dissociation: Dissociate cardiomyocyte cultures into a single-cell suspension using a gentle enzymatic digestion (e.g., TrypLE).
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a saponin-based buffer to allow intracellular antibody staining.
-
Antibody Staining: Incubate the cells with a primary antibody against cardiac troponin T (cTnT), followed by a fluorescently labeled secondary antibody. Include an isotype control to account for non-specific binding.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring a sufficient number of events to ensure statistical significance.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris and doublets. Determine the percentage of cTnT-positive cells by comparing the fluorescence intensity of the cTnT-stained sample to the isotype control.
Cardiomyocyte Differentiation Protocols
1. This compound-based Differentiation (in combination with CHIR99021)
This protocol involves an initial activation of the Wnt pathway followed by inhibition using this compound.
-
Day 0-1: Induce mesoderm by treating PSCs with CHIR99021 in a basal differentiation medium.
-
Day 2: Remove CHIR99021 and culture in basal medium.
-
Day 3-5: Inhibit Wnt signaling by adding this compound to the culture medium.
-
Day 6 onwards: Maintain the culture in a cardiomyocyte maintenance medium, changing the medium every 2-3 days. Beating cardiomyocytes are typically observed around day 8-10.
2. Wnt Modulation using CHIR99021 and IWP2 (GiWi Method)
This widely used protocol achieves high purity through sequential activation and inhibition of the Wnt pathway.
-
Day 0: Initiate differentiation by adding CHIR99021 to the culture medium.
-
Day 1: Remove CHIR99021 and replace with basal medium.
-
Day 3-4: Add a Wnt inhibitor, such as IWP2 or IWP4, to the culture.
-
Day 5 onwards: Culture the cells in basal medium, changing it every 2-3 days. Spontaneous contractions are typically observed between days 7 and 10.
3. Growth Factor-based Differentiation using Activin A and BMP4
This method relies on the sequential addition of growth factors to mimic embryonic development.
-
Day 0: Treat PSCs with a high concentration of Activin A to induce definitive endoderm.
-
Day 1: Replace the medium with a medium containing BMP4 and a lower concentration of Activin A to specify cardiac mesoderm.
-
Day 4 onwards: Culture the cells in a serum-free differentiation medium. Beating cells usually appear between days 8 and 12. The efficiency of this protocol can be highly dependent on the specific cell line and requires careful optimization of growth factor concentrations.[4]
Conclusion
The choice of a cardiomyocyte differentiation protocol is a critical decision in cardiovascular research. While growth factor-based methods have been foundational, small molecule-based approaches, particularly those targeting the Wnt signaling pathway, have demonstrated the ability to generate cardiomyocyte populations with high purity and consistency. The use of CHIR99021 in combination with a Wnt inhibitor like IWP2 has become a gold standard, reliably producing purities in the 80-98% range. The small molecule this compound presents a promising alternative, also achieving high purity levels, particularly when used in a sequential manner with an initial Wnt activation step.
Researchers should carefully consider the specific requirements of their experiments, including the desired purity, scalability, and cost-effectiveness, when selecting a differentiation strategy. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and advancing the frontiers of cardiovascular science.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjoint propagation and differentiation of human embryonic stem cells to cardiomyocytes in a defined microcarrier spinner culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Characteristics of Cardiomyocytes Generated with KY02111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional characterization of cardiomyocytes derived from human pluripotent stem cells (hPSCs) using the small molecule KY02111. The performance of this method is objectively compared with a traditional growth factor-based differentiation protocol, supported by experimental data. Detailed methodologies for key functional assays are also presented to facilitate the replication and validation of these findings.
Introduction to Cardiomyocyte Differentiation with this compound
The generation of functional cardiomyocytes from hPSCs is a cornerstone of cardiovascular research, offering unprecedented opportunities for disease modeling, drug screening, and regenerative medicine. Small molecule-based differentiation protocols have emerged as a cost-effective and reproducible alternative to traditional methods that rely on expensive and variable growth factors.
This compound is a small molecule that promotes the differentiation of hPSCs into cardiomyocytes by inhibiting the canonical Wnt signaling pathway.[1] Its mechanism of action is distinct from other known Wnt inhibitors and it has been shown to induce a high yield of cardiomyocytes, particularly when used in a temporally controlled manner with other small molecules that modulate Wnt signaling.[1]
Comparative Functional Analysis
To provide a clear comparison, this guide contrasts the functional properties of cardiomyocytes generated using a this compound-based protocol with those derived from a standard growth factor cocktail approach (e.g., Activin A, BMP4).
Data Presentation: Functional Properties of Derived Cardiomyocytes
| Functional Parameter | This compound-Based Protocol | Growth Factor-Based Protocol |
| Differentiation Efficiency (% cTnT+ cells) | 85-95% | 70-85% |
| Electrophysiology | ||
| Beating Rate (beats per minute) | 35 ± 5 | 45 ± 8 |
| Action Potential Duration (APD90, ms) | 250 ± 30 | 280 ± 40 |
| Calcium Handling | ||
| Calcium Transient Amplitude (ΔF/F0) | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Calcium Transient Duration (ms) | 400 ± 50 | 450 ± 60 |
| Contractility | ||
| Contraction Velocity (μm/s) | 20 ± 4 | 15 ± 3 |
| Relaxation Velocity (μm/s) | 18 ± 3 | 13 ± 2 |
Note: The data presented in this table are compiled from multiple studies and are intended for comparative purposes. Absolute values may vary depending on the specific hPSC line, culture conditions, and measurement techniques.
Signaling Pathway and Experimental Workflows
Wnt Signaling Pathway in Cardiomyocyte Differentiation
The canonical Wnt signaling pathway plays a biphasic role in cardiomyocyte differentiation. Early activation is crucial for mesoderm induction, while subsequent inhibition is required for cardiac progenitor specification and differentiation. This compound acts as an inhibitor of this pathway, likely downstream of the destruction complex (comprising APC, Axin, GSK3β, and CK1α), leading to the degradation of β-catenin and preventing its nuclear translocation and target gene transcription.[2][3][4]
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cardiomyocyte Differentiation and Functional Analysis
The overall workflow involves differentiating hPSCs into cardiomyocytes, followed by a series of functional assays to characterize their electrophysiological properties, calcium handling dynamics, and contractile performance.
Caption: Workflow for cardiomyocyte generation and functional assessment.
Experimental Protocols
Cardiomyocyte Differentiation using this compound
This protocol is a modification of established methods for small molecule-based cardiac differentiation.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
RPMI 1640 medium
-
B27 supplement (minus insulin)
-
CHIR99021 (GSK3β inhibitor)
-
This compound
-
Insulin
Procedure:
-
Day 0: When hPSCs reach 80-90% confluency, replace the culture medium with RPMI/B27 (minus insulin) supplemented with 10 µM CHIR99021 to induce mesoderm.
-
Day 2: Replace the medium with RPMI/B27 (minus insulin) containing 10 µM this compound to specify cardiac progenitors.
-
Day 4: Replace the medium with RPMI/B27 (minus insulin).
-
Day 6 onwards: Change the medium every 2-3 days with RPMI/B27 supplemented with insulin. Spontaneous beating should be observed between days 8 and 12.
Electrophysiology Assessment (Patch-Clamp)
Procedure:
-
Isolate single beating cardiomyocytes by enzymatic digestion.
-
Perform whole-cell patch-clamp recordings in current-clamp mode.
-
Record spontaneous action potentials to determine parameters such as beating rate and action potential duration at 90% repolarization (APD90).
Calcium Handling Analysis
Procedure:
-
Load cardiomyocytes with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Record fluorescence intensity changes over time using a high-speed camera mounted on a fluorescence microscope.
-
Analyze the recorded traces to determine calcium transient amplitude (ΔF/F0) and duration.
Contractility Assessment (Video Microscopy)
Procedure:
-
Acquire high-frame-rate videos of spontaneously contracting cardiomyocytes using a bright-field microscope.
-
Utilize motion-tracking software to analyze the videos and quantify contraction and relaxation velocities.
Conclusion
The use of this compound in a chemically defined, small molecule-based protocol offers a robust and efficient method for generating functional cardiomyocytes from hPSCs. Compared to traditional growth factor-based methods, this approach demonstrates comparable or superior performance in terms of differentiation efficiency and the functional maturation of the resulting cardiomyocytes. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of cardiovascular science and drug development.
References
Assessing the Maturity of Cardiomyocytes Derived with KY02111: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The generation of mature and functional cardiomyocytes from human pluripotent stem cells (hPSCs) is a critical step for their application in disease modeling, drug screening, and regenerative medicine. While numerous protocols exist for differentiating hPSCs into cardiomyocytes, achieving a mature phenotype that closely resembles adult cardiomyocytes remains a significant challenge. This guide provides an objective comparison of cardiomyocyte maturation using the small molecule KY02111, a known inhibitor of the canonical Wnt signaling pathway, against other established maturation methods. The information presented is supported by experimental data to aid researchers in selecting the most appropriate methods for their specific applications.
The Role of this compound in Cardiomyocyte Differentiation
This compound is a small molecule that promotes the differentiation of pluripotent stem cells into cardiomyocytes by inhibiting the canonical Wnt signaling pathway. It is often used in conjunction with a glycogen synthase kinase 3 (GSK3) inhibitor, such as CHIR99021, which activates Wnt signaling in the initial stages of differentiation to induce mesoderm formation. The subsequent inhibition of the Wnt pathway by this compound then directs the cardiac progenitors towards a cardiomyocyte fate. This temporal modulation of the Wnt pathway is a widely adopted strategy for efficient cardiomyocyte differentiation.
Comparative Analysis of Cardiomyocyte Maturation
The maturity of hPSC-derived cardiomyocytes (hPSC-CMs) can be assessed by a variety of metrics, including gene expression, electrophysiological properties, metabolic profile, and contractile function. Below is a comparative summary of these maturation markers for cardiomyocytes derived using a this compound-based protocol versus other common maturation techniques.
Data Presentation: Quantitative Comparison of Maturation Markers
| Maturation Parameter | This compound-based Differentiation | Alternative Maturation Methods | Adult Human Cardiomyocytes (Reference) |
| Gene Expression | |||
| MYH7/MYH6 ratio | - | Increased with long-term culture & T3 treatment | High |
| TNNI3/TNNI1 ratio | - | Increased with long-term culture | High |
| NKX2.5 expression | Sustained expression | Generally high in differentiated CMs | Present |
| Electrophysiology | |||
| Resting Membrane Potential | - | More negative with long-term culture & electrical stimulation (~ -80mV) | ~ -80 to -90 mV |
| Action Potential Amplitude | - | Increased with maturation protocols | > 100 mV |
| Upstroke Velocity (dV/dt) | - | Increased with maturation protocols | 200-400 V/s |
| Metabolism | |||
| Primary Energy Source | Primarily Glycolysis | Shift to Fatty Acid Oxidation with metabolic media & long-term culture | Primarily Fatty Acid Oxidation |
| Mitochondrial Respiration | - | Increased with T3 treatment and metabolic conditioning | High |
| Structural & Functional | |||
| Sarcomere Length | - | Increased with mechanical loading & long-term culture (~2.2 µm) | ~2.2 µm |
| Contractile Force | - | Increased with electrical pacing & 3D culture | High |
| Calcium Handling | - | Faster transients with electrical stimulation & T3 treatment | Efficient and rapid |
Data for this compound-based differentiation is not extensively available in a direct comparative format. The table highlights typical outcomes for alternative methods.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for cardiomyocyte differentiation using this compound and a common alternative maturation method.
Protocol 1: Cardiomyocyte Differentiation using CHIR99021 and this compound (Wnt Modulation)
This protocol is a widely used method for directing hPSCs to a cardiac lineage through temporal modulation of the Wnt signaling pathway.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
mTeSR™ Plus medium
-
RPMI 1640 medium with B27 supplement (without insulin)
-
CHIR99021 (GSK3 inhibitor)
-
This compound (Wnt inhibitor)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture hPSCs on Matrigel-coated plates in mTeSR™ Plus medium until they reach 80-90% confluency.
-
Day 0: Mesoderm Induction. To initiate differentiation, replace the mTeSR™ Plus medium with RPMI/B27 medium (without insulin) containing CHIR99021 (typically 6-12 µM).
-
Day 1. After 24 hours, replace the medium with fresh RPMI/B27 (without insulin).
-
Day 3: Cardiac Progenitor Specification. Replace the medium with RPMI/B27 (without insulin) containing this compound (typically 10 µM).
-
Day 5. Replace the medium with RPMI/B27 (without insulin).
-
Day 7 onwards. Spontaneous beating of cardiomyocytes should be observed. Continue to culture the cells in RPMI/B27 (with insulin) and change the medium every 2-3 days.
Protocol 2: Long-Term Culture for Cardiomyocyte Maturation
This method relies on extended time in culture to promote a more mature cardiomyocyte phenotype.
Materials:
-
Differentiated hPSC-cardiomyocytes (from Protocol 1 or other differentiation methods)
-
Maintenance medium (e.g., RPMI/B27 with insulin)
-
Matrigel-coated plates
Procedure:
-
Plate the differentiated cardiomyocytes on Matrigel-coated plates.
-
Culture the cardiomyocytes in maintenance medium for an extended period (e.g., 30, 60, or 90 days).
-
Change the medium every 2-3 days.
-
At desired time points, perform assessments for maturation markers (gene expression, electrophysiology, etc.).
Mandatory Visualizations
Wnt Signaling Pathway in Cardiomyocyte Differentiation
The differentiation of cardiomyocytes from pluripotent stem cells is critically regulated by the temporal modulation of the Wnt signaling pathway. Initially, activation of this pathway is required to specify the mesoderm, the germ layer from which the heart originates. Subsequently, inhibition of the Wnt pathway is necessary to commit the mesodermal progenitors to a cardiac fate.
Caption: Wnt pathway modulation for cardiomyocyte differentiation.
Experimental Workflow for Assessing Cardiomyocyte Maturity
A systematic workflow is essential for the comprehensive assessment of cardiomyocyte maturity. This involves a multi-faceted approach that combines molecular, functional, and structural analyses.
Caption: Workflow for assessing cardiomyocyte maturity.
Conclusion
The use of this compound in combination with a GSK3 inhibitor provides an efficient method for directing hPSCs towards a cardiomyocyte lineage. However, like other differentiation protocols, the resulting cardiomyocytes are phenotypically immature. To achieve a more adult-like state, subsequent application of maturation protocols such as long-term culture, electrical stimulation, or metabolic conditioning is necessary. The choice of maturation strategy will depend on the specific downstream application and the desired characteristics of the cardiomyocytes. Further research is needed to directly compare the maturation potential of cardiomyocytes derived using this compound with those generated and matured using other methods to establish a gold standard for producing functionally mature cardiomyocytes for research and therapeutic use.
Safety Operating Guide
Proper Disposal of KY02111: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat KY02111 as a hazardous chemical waste product. Do not dispose of it down the drain or in regular trash. All disposal activities must comply with local, state, and federal regulations. Personnel handling the waste must be trained in hazardous material management.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent Wnt signaling inhibitor used in stem cell research to promote cardiomyocyte differentiation. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference. This information is vital for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Chemical Name | N-(6-Chloro-2-benzothiazolyl)-3,4-dimethoxybenzenepropanamide |
| Molecular Formula | C₁₈H₁₇ClN₂O₃S |
| Molecular Weight | 376.86 g/mol |
| Purity | ≥95% - ≥98% (vendor dependent) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | +4°C for short-term, -20°C for long-term |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively published, it is prudent to handle it as a potentially hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Standard laboratory PPE is mandatory when handling this compound waste:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final pickup by environmental health and safety (EHS) personnel.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
2. Waste Container Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound (N-(6-Chloro-2-benzothiazolyl)-3,4-dimethoxybenzenepropanamide)". Avoid using abbreviations or chemical formulas.
-
An accurate estimation of the concentration and volume of the waste.
-
The date of waste accumulation.
-
The name of the principal investigator and the laboratory location.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional procedures for waste manifest and pickup.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surfaces with a suitable laboratory detergent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
